molecular formula C8H16N2 B2751396 1-(Prop-2-en-1-yl)piperidin-4-amine CAS No. 838847-25-9

1-(Prop-2-en-1-yl)piperidin-4-amine

Cat. No.: B2751396
CAS No.: 838847-25-9
M. Wt: 140.23
InChI Key: NCPWHRHPZQELNR-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)piperidin-4-amine is a chemical compound with the CAS Number 838847-25-9 and the molecular formula C8H16N2, corresponding to a molecular weight of 140.23 . It is an amine derivative featuring a piperidine ring, a common structural motif in medicinal chemistry, substituted with an allyl (prop-2-en-1-yl) group and an amine functional group . Compounds with the 4-aminopiperidine scaffold are of significant interest in pharmaceutical and agrochemical research. This structure is recognized as a valuable building block and key pharmacophore for developing bioactive molecules . Piperidine-containing compounds are known to exhibit a range of biological activities. For instance, research into 4-aminopiperidine derivatives has identified structures with potent antifungal properties, where they act by inhibiting key enzymes like sterol C14-reductase and sterol C8-isomerase in the ergosterol biosynthesis pathway . Furthermore, synthetic hybrids incorporating a piperidine moiety have been explored for their anti-ulcer activity , demonstrating cytoprotective effects and the ability to increase gastric mucin secretion in pre-clinical models . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care, as it is classified with the UN number 2735 and carries the GHS hazard statements H335 (may cause respiratory irritation), H314 (causes severe skin burns and eye damage), and H227 (combustible liquid) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-enylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-3-8(9)4-7-10/h2,8H,1,3-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPWHRHPZQELNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(Prop-2-en-1-yl)piperidin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of pharmaceuticals and natural alkaloids. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. Within this class of compounds, 1-(Prop-2-en-1-yl)piperidin-4-amine, also known as N-allyl-4-aminopiperidine, emerges as a versatile building block. The presence of a primary amine at the 4-position and a reactive allyl group on the piperidine nitrogen provides two distinct points for chemical modification, opening avenues for the construction of diverse molecular libraries. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-(Prop-2-en-1-yl)piperidin-4-amine, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

While specific experimental data for 1-(prop-2-en-1-yl)piperidin-4-amine is not extensively reported in publicly available literature, we can infer its general properties based on its structure and data from closely related analogs. The molecule consists of a saturated piperidine ring, a primary aliphatic amine, and a terminal alkene. The presence of two basic nitrogen atoms will influence its pKa and solubility.

PropertyPredicted/Inferred ValueNotes
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol
Appearance Likely a colorless to pale yellow liquid or low melting solidBased on analogs like 4-aminopiperidine.[1]
pKa (most basic) ~9-10Estimated based on the piperidine nitrogen.
pKa (less basic) ~8-9Estimated based on the 4-amino group.
Solubility Soluble in water and common organic solventsThe presence of two amine functionalities suggests good polarity.
Boiling Point Not available
Melting Point Not available

Note: The values in this table are estimations based on the chemical structure and data for similar compounds and should be confirmed by experimental analysis.

Synthesis and Characterization

The synthesis of 1-(prop-2-en-1-yl)piperidin-4-amine can be approached through several established synthetic strategies for N-alkylation of piperidines. A common and efficient method involves the direct N-allylation of a protected 4-aminopiperidine derivative, followed by deprotection.

Synthetic Workflow

A logical and widely applicable synthetic route is outlined below. This two-step process ensures selectivity and high yields.

G cluster_0 Step 1: N-Allylation cluster_1 Step 2: Deprotection 4-Amino-1-Boc-piperidine 4-Amino-1-Boc-piperidine 1-Allyl-4-Boc-aminopiperidine 1-Allyl-4-Boc-aminopiperidine 4-Amino-1-Boc-piperidine->1-Allyl-4-Boc-aminopiperidine Reacts with Allyl bromide Allyl bromide Allyl bromide->1-Allyl-4-Boc-aminopiperidine Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->1-Allyl-4-Boc-aminopiperidine In the presence of Solvent (e.g., ACN) Solvent (e.g., ACN) Solvent (e.g., ACN)->1-Allyl-4-Boc-aminopiperidine 1-Allyl-4-Boc-aminopiperidine_dep 1-Allyl-4-Boc-aminopiperidine 1-(Prop-2-en-1-yl)piperidin-4-amine 1-(Prop-2-en-1-yl)piperidin-4-amine 1-Allyl-4-Boc-aminopiperidine_dep->1-(Prop-2-en-1-yl)piperidin-4-amine Treated with Strong acid (e.g., TFA or HCl) Strong acid (e.g., TFA or HCl) Strong acid (e.g., TFA or HCl)->1-(Prop-2-en-1-yl)piperidin-4-amine

Caption: Synthetic workflow for 1-(Prop-2-en-1-yl)piperidin-4-amine.

Experimental Protocol: N-Allylation of 4-Amino-1-Boc-piperidine

This protocol is a representative procedure based on general methods for the N-alkylation of secondary amines.[2]

  • Reaction Setup: To a solution of 4-amino-1-Boc-piperidine (1.0 equivalent) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).

  • Addition of Allyl Bromide: To the stirred suspension, add allyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 1-allyl-4-Boc-aminopiperidine, can be purified by column chromatography on silica gel.

Experimental Protocol: Boc Deprotection
  • Reaction Setup: The purified 1-allyl-4-Boc-aminopiperidine is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid Treatment: A strong acid, for example, trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, is added to the solution at 0 °C.

  • Reaction: The mixture is stirred at room temperature for a few hours until the deprotection is complete, as indicated by TLC or LC-MS.

  • Workup: The solvent and excess acid are removed under reduced pressure. The residue is then dissolved in water and basified with a suitable base (e.g., NaOH or NaHCO₃) to a pH of >10. The aqueous layer is extracted multiple times with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: The combined organic extracts are dried, filtered, and concentrated to yield the final product, 1-(prop-2-en-1-yl)piperidin-4-amine.

Characterization

The structural confirmation of 1-(prop-2-en-1-yl)piperidin-4-amine would rely on a combination of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include those for the allyl group protons (a multiplet for the vinyl CH, and two doublets for the terminal CH₂), the piperidine ring protons (complex multiplets), and the primary amine protons (a broad singlet).

    • ¹³C NMR: Characteristic peaks for the sp² carbons of the alkene, the sp³ carbons of the piperidine ring, and the allylic CH₂ group are anticipated.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl and alkene groups (around 2800-3100 cm⁻¹), and the C=C stretching of the allyl group (around 1640 cm⁻¹).[3]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.

Reactivity and Synthetic Utility

The chemical reactivity of 1-(prop-2-en-1-yl)piperidin-4-amine is dictated by its three key functional groups: the tertiary amine of the piperidine ring, the primary amine at the 4-position, and the terminal alkene of the allyl group. This trifunctional nature makes it a highly valuable and versatile synthetic intermediate.

G cluster_0 Reactions at the 4-Amino Group cluster_1 Reactions at the Allyl Group cluster_2 Reactions at the Piperidine Nitrogen Start 1-(Prop-2-en-1-yl)piperidin-4-amine Amide_Formation Amide Formation (Acylation) Start->Amide_Formation Sulfonamide_Formation Sulfonamide Formation Start->Sulfonamide_Formation Reductive_Amination Reductive Amination Start->Reductive_Amination Urea_Formation Urea/Thiourea Formation Start->Urea_Formation Alkene_Metathesis Alkene Metathesis Start->Alkene_Metathesis Heck_Coupling Heck Coupling Start->Heck_Coupling Epoxidation Epoxidation Start->Epoxidation Hydroboration_Oxidation Hydroboration-Oxidation Start->Hydroboration_Oxidation Quaternization Quaternization Start->Quaternization

Caption: Key reactive sites and potential transformations of 1-(Prop-2-en-1-yl)piperidin-4-amine.

The primary amine is a potent nucleophile and can readily undergo a variety of transformations, including acylation to form amides, reaction with sulfonyl chlorides to yield sulfonamides, reductive amination with aldehydes and ketones, and reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. The allyl group is susceptible to a wide range of reactions characteristic of alkenes, such as olefin metathesis, Heck coupling, epoxidation, and hydroboration-oxidation. The tertiary piperidine nitrogen, while less nucleophilic than the primary amine, can undergo quaternization with alkyl halides.

Applications in Medicinal Chemistry and Drug Discovery

The 4-aminopiperidine scaffold is a well-established pharmacophore found in numerous biologically active compounds.[4][5] The introduction of an N-allyl group provides an additional vector for diversification, making 1-(prop-2-en-1-yl)piperidin-4-amine a valuable starting material for the synthesis of novel therapeutic agents.

  • Scaffold for Library Synthesis: Its trifunctional nature allows for the rapid generation of diverse chemical libraries for high-throughput screening. By systematically modifying the 4-amino and N-allyl positions, chemists can explore a vast chemical space to identify hits for various biological targets.[5]

  • Antiviral Agents: Derivatives of 4-aminopiperidine have shown promise as antiviral agents. For instance, this scaffold has been utilized in the development of inhibitors of Hepatitis C Virus (HCV) assembly.[2] The N-allyl group could be further functionalized to enhance interactions with viral proteins or host factors.

  • Antifungal Agents: The 4-aminopiperidine core has been identified as a lead structure for the development of novel antifungal agents that target ergosterol biosynthesis.[6]

  • Ion Channel Modulators: Substituted 4-aminopiperidines have been investigated as modulators of ion channels, such as N-type calcium channels, which are implicated in pain pathways.[4]

  • Kinase Inhibitors: The piperidine ring can serve as a scaffold to orient functional groups that interact with the active site of kinases, which are important targets in oncology and inflammatory diseases.

  • Central Nervous System (CNS) Agents: The 4-aminopiperidine motif is present in molecules targeting CNS receptors and transporters.

Safety and Handling

Conclusion

1-(Prop-2-en-1-yl)piperidin-4-amine is a valuable and versatile chemical entity with significant potential in drug discovery and development. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the creation of diverse molecular libraries. The proven biological relevance of the 4-aminopiperidine scaffold across a range of therapeutic areas further underscores the importance of this compound as a key building block for the next generation of therapeutics. Further detailed characterization of its physicochemical and pharmacological properties is warranted to fully exploit its potential.

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In-Depth Technical Guide: 1-(Prop-2-en-1-yl)piperidin-4-amine (CAS 838847-25-9)

Author: BenchChem Technical Support Team. Date: February 2026

A Core Scaffold for Modern Drug Discovery

Introduction

The piperidine moiety is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to modulate pharmacological activity. This guide focuses on a specific, highly valuable derivative, 1-(Prop-2-en-1-yl)piperidin-4-amine (CAS 838847-25-9), a building block with significant potential in the synthesis of novel therapeutics. We will delve into its synthesis, chemical properties, and applications, providing a comprehensive resource for researchers and drug development professionals.

The 4-aminopiperidine framework is a recognized "privileged" structure in drug discovery, found in compounds targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4][5] The introduction of an N-allyl (prop-2-en-1-yl) group adds a layer of synthetic versatility, opening avenues for further molecular elaboration and the exploration of novel chemical space.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-(Prop-2-en-1-yl)piperidin-4-amine is crucial for its effective use in synthesis and drug design.

PropertyValue
CAS Number 838847-25-9[6]
Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Appearance Expected to be a colorless to pale yellow oil
Solubility Expected to be soluble in common organic solvents (e.g., methanol, dichloromethane)
Analytical Characterization

Ensuring the identity and purity of 1-(Prop-2-en-1-yl)piperidin-4-amine is critical for its application in regulated research and development environments. A multi-technique approach is recommended for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure. Key signals in the ¹H NMR spectrum would include those corresponding to the vinyl protons of the allyl group, the methylene protons adjacent to the nitrogen, and the protons of the piperidine ring.

  • Mass Spectrometry (MS) : Provides confirmation of the molecular weight. Techniques like electrospray ionization (ESI-MS) are suitable for this compound.

  • Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess purity.[7] For trace-level impurity analysis, more sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[7][8]

Synthesis and Manufacturing

The synthesis of 1-(Prop-2-en-1-yl)piperidin-4-amine is typically achieved through a reductive amination pathway, a robust and widely used method in medicinal chemistry for the formation of C-N bonds.[2][9][10]

Synthetic Workflow

The general synthetic strategy involves the reaction of a suitable N-substituted 4-piperidone with an amine in the presence of a reducing agent.

synthesis_workflow start N-substituted-4-piperidone reductive_amination Reductive Amination start->reductive_amination Allylamine, NaBH(OAc)₃ product 1-(Prop-2-en-1-yl)piperidin-4-amine reductive_amination->product

Caption: General workflow for the synthesis of 1-(Prop-2-en-1-yl)piperidin-4-amine.

Detailed Experimental Protocol

Reductive Amination of N-Boc-4-piperidone with Allylamine:

  • Reaction Setup : To a solution of N-Boc-4-piperidone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add allylamine (1.2 equivalents).

  • Formation of Imine/Enamine : Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. This reducing agent is preferred for its mildness and selectivity for imines over ketones.[9]

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup : Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Deprotection : The Boc-protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane, to yield the final product.[11]

Applications in Drug Discovery

1-(Prop-2-en-1-yl)piperidin-4-amine serves as a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The presence of both a primary amine and a reactive allyl group allows for orthogonal functionalization.

As a Building Block for Compound Libraries

The primary amine at the 4-position can be readily derivatized through various reactions, including:

  • Acylation/Sulfonylation : Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amides and sulfonamides.[11]

  • Reductive Amination : Further reaction with aldehydes or ketones to generate secondary or tertiary amines.[11]

  • Alkylation : Reaction with alkyl halides to introduce various alkyl substituents.

The N-allyl group can be utilized in a variety of transformations, such as:

  • Heck Coupling : Palladium-catalyzed cross-coupling with aryl or vinyl halides.

  • Metathesis : Ring-closing or cross-metathesis reactions.

  • Michael Addition : Conjugate addition of nucleophiles to the double bond.

This dual reactivity allows for the creation of large and diverse chemical libraries for high-throughput screening.

derivatization_strategies scaffold 1-(Prop-2-en-1-yl)piperidin-4-amine amine_derivatization Amine Functionalization (Acylation, Reductive Amination, etc.) scaffold->amine_derivatization allyl_derivatization Allyl Group Chemistry (Heck, Metathesis, etc.) scaffold->allyl_derivatization diverse_library Diverse Chemical Library amine_derivatization->diverse_library allyl_derivatization->diverse_library

Caption: Derivatization strategies for creating compound libraries.

Potential Therapeutic Targets

The 4-aminopiperidine scaffold is a key pharmacophore in many biologically active molecules. Derivatives of 1-(Prop-2-en-1-yl)piperidin-4-amine could potentially target a range of diseases:

  • Antiviral Agents : The 4-aminopiperidine scaffold has been identified as a potent inhibitor of Hepatitis C virus (HCV) replication.[11]

  • Antifungal Agents : Certain 4-aminopiperidine derivatives have shown remarkable antifungal activity.[9]

  • Cancer : Piperidine-containing compounds have been investigated for their antiproliferative properties against various cancer cell lines.[12][13]

  • Neurodegenerative Diseases : This structural motif is present in compounds designed as cognition enhancers and N-type calcium channel blockers for the treatment of neuropathic pain.[4][5]

  • Metabolic Diseases : Recent studies have explored piperidine derivatives as partial agonists of the Farnesoid X receptor (FXR) for treating metabolic dysfunction-associated steatohepatitis (MASH).[14]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-(Prop-2-en-1-yl)piperidin-4-amine. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

1-(Prop-2-en-1-yl)piperidin-4-amine is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the presence of two distinct functional handles make it an ideal starting material for the construction of diverse compound libraries. The proven track record of the 4-aminopiperidine scaffold in a multitude of therapeutic areas underscores the potential of this compound to contribute to the discovery of novel and effective drugs. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important molecule in their drug discovery endeavors.

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biological activity of N-allyl-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of N-allyl-4-aminopiperidine

Foreword: A Note on Predictive Pharmacology

As a Senior Application Scientist, it is imperative to ground our explorations in robust, verifiable data. The specific molecule, N-allyl-4-aminopiperidine, represents a frontier with limited direct characterization in peer-reviewed literature. Therefore, this guide is structured as a predictive analysis, a common and essential practice in drug discovery. We will dissect the compound into its core components—the 4-aminopiperidine scaffold and the N-allyl moiety —and, by examining the well-documented biological activities of these fragments in other molecular contexts, we will construct a scientifically rigorous and actionable profile of its likely therapeutic potential and mechanisms of action. This document serves not as a final word, but as a strategic roadmap for researchers and drug developers to initiate and guide the exploration of this promising chemical entity.

The 4-Aminopiperidine Core: A Privileged Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, found in a vast number of natural alkaloids and synthetic pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to achieve specific interactions with biological targets. The introduction of an amino group at the 4-position creates the 4-aminopiperidine scaffold, a "privileged" structure renowned for its frequent appearance in successful drug candidates across a multitude of therapeutic areas.[3][4][5]

This scaffold serves as a key building block in compounds designed to treat a wide array of conditions, demonstrating its remarkable utility and adaptability:

  • Central Nervous System (CNS) Disorders: Derivatives have shown high affinity and selectivity for dopamine D4 receptors, making them relevant for neuropsychiatric conditions.[6]

  • Infectious Diseases: The scaffold is integral to novel antifungal agents that target ergosterol biosynthesis[7], as well as potent inhibitors of viral entry, including CCR5 antagonists for HIV and compounds that block Hepatitis C Virus (HCV) assembly.[3][8]

  • Oncology: Recent research has highlighted 4-aminopiperidine derivatives as dual inhibitors of the SMO/ERK pathways in cancer and as covalent inhibitors of the methyltransferase SMYD3, a target in breast and colorectal cancers.[9][10]

  • Pain and Neuropathy: The scaffold has been used to develop N-type calcium channel blockers, offering potential for new analgesics.[11]

The recurring success of this scaffold underscores its favorable drug-like properties, including its ability to present functional groups in precise orientations for optimal target binding and its capacity to form key hydrogen bonds and salt bridges, often involving the basic nitrogen atoms.

The N-Allyl Moiety: A Strategic Modulator of Pharmacological Activity

The addition of an allyl group (–CH₂–CH=CH₂) to a nitrogen atom within a pharmacophore is a well-established strategy in medicinal chemistry to modulate a compound's biological activity. This small, lipophilic group can influence potency, selectivity, and functional activity (agonist vs. antagonist) through several mechanisms.

Case Study 1: Induction of Bradycardic Effects

A prominent example of the N-allyl group's influence is seen in Alinidine (N-allyl-clonidine) . While clonidine is primarily an α2-adrenergic agonist with hypotensive effects, the addition of the N-allyl group in Alinidine confers a distinct and specific bradycardic (heart rate-lowering) action.[12][13] This effect is primarily due to the inhibition of the If "funny" current in the sinoatrial node of the heart, a mechanism distinct from that of its parent compound. This demonstrates that N-allylation can introduce entirely new pharmacological properties.

Case Study 2: Targeting Sigma Receptors in the CNS

The N-allyl group is a recurring motif in high-affinity ligands for sigma receptors , particularly the sigma-1 (σ₁) subtype.[14][15] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum, implicated in a range of neuropsychiatric conditions including depression, anxiety, and neurodegenerative diseases.[16][17] The presence of an N-allyl group in ligands like (+)-N-allylnormetazocine ((+)-SKF-10,047), a classic sigma receptor ligand, is crucial for its binding and activity.[15] This suggests that the N-allyl group has a favorable interaction within the sigma-1 receptor's binding site.

Projected Biological Profile of N-allyl-4-aminopiperidine

By synthesizing our understanding of the 4-aminopiperidine scaffold and the N-allyl moiety, we can construct a detailed predictive profile for N-allyl-4-aminopiperidine.

Central Nervous System (CNS) Activity

The CNS is the most probable and promising arena for the biological activity of this compound.

  • Sigma-1 (σ₁) Receptor Modulation: This is the highest-confidence prediction. The piperidine core is a common feature in sigma-1 modulators, and the N-allyl group confers high affinity.[14][18] The basic nitrogen of the piperidine ring is expected to form a key salt bridge with the Glu172 residue in the sigma-1 binding site.

    • Therapeutic Implication: As a potential sigma-1 modulator, N-allyl-4-aminopiperidine could be investigated for neuroprotective effects in models of Alzheimer's and Parkinson's disease, as well as for anxiolytic and antidepressant properties.[16][19][20]

  • Dopamine D₄ Receptor Antagonism: Substituted 4-aminopiperidines are known to possess high affinity and selectivity for the human dopamine D₄ receptor.[6][21] These compounds act as antagonists, blocking the receptor's activity.[6]

    • Therapeutic Implication: Selective D₄ antagonists are of interest for treating cognitive deficits associated with schizophrenia and for attention-deficit/hyperactivity disorder (ADHD).[22]

Cardiovascular Activity

Drawing a direct parallel to Alinidine, the N-allyl group strongly suggests a potential for cardiovascular effects.[12][13]

  • Negative Chronotropic and Inotropic Effects: The compound is predicted to exhibit a heart rate-lowering effect. At higher doses, a negative inotropic (reduction in contractility) action may also be observed.[12] Other piperidine derivatives have also been shown to produce a decrease in blood pressure.[23]

    • Therapeutic Implication: If these effects are confirmed, the compound could be explored as a lead for developing novel anti-anginal or anti-arrhythmic agents.

Other Potential Activities

The versatility of the 4-aminopiperidine scaffold suggests other therapeutic avenues worth exploring:

  • Antifungal Activity: Based on derivatives that inhibit fungal ergosterol biosynthesis, N-allyl-4-aminopiperidine could be screened for activity against clinically relevant fungal isolates like Candida and Aspergillus species.[7]

  • Antiviral Activity: The scaffold's known success in HIV CCR5 antagonists and HCV assembly inhibitors makes it a candidate for broad-spectrum antiviral screening.[3][8]

Experimental Validation: Protocols and Methodologies

To transition from prediction to empirical data, a structured experimental approach is required. The following protocols provide a self-validating system to test the primary hypotheses.

Protocol 1: Competitive Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity (Ki) of N-allyl-4-aminopiperidine for its predicted primary CNS targets.

Objective: To quantify the affinity of the test compound for the human dopamine D₄ and sigma-1 receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing either human D₄ receptors or human sigma-1 receptors.

  • Radioligands: [³H]-Spiperone (for D₄) and [³H]-(+)-Pentazocine (for sigma-1).

  • Non-specific binding inhibitors: Haloperidol (for D₄) and unlabeled (+)-Pentazocine or Haloperidol (for sigma-1).

  • Test compound: N-allyl-4-aminopiperidine, dissolved in DMSO, with serial dilutions in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (GF/B) and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Procedure:

  • Preparation: Pre-treat filter plates by soaking in 0.5% polyethyleneimine for 30 minutes to reduce non-specific binding.

  • Assay Setup: In each well of a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for D₄ non-specific binding) or 10 µM unlabeled (+)-Pentazocine (for sigma-1 non-specific binding).

    • 50 µL of the test compound at various concentrations (e.g., 0.1 nM to 10 µM).

    • 50 µL of the appropriate radioligand (at a final concentration near its Kd, e.g., 0.2 nM [³H]-Spiperone or 2 nM [³H]-(+)-Pentazocine).

    • 50 µL of cell membranes (e.g., 10-20 µg protein per well).

  • Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the plates through the pre-treated GF/B filter plates using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filter discs into scintillation vials. Add 4 mL of scintillation cocktail to each vial, allow to equilibrate, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Ex Vivo Cardiovascular Assessment in Langendorff Heart Preparation

This protocol directly assesses the effects of the compound on cardiac function in an isolated heart model.

Objective: To measure changes in heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (dP/dt) in response to N-allyl-4-aminopiperidine.

Materials:

  • Langendorff apparatus with constant pressure perfusion.

  • Krebs-Henseleit (KH) buffer, gassed with 95% O₂ / 5% CO₂.

  • Male Sprague-Dawley rats (250-300g).

  • Heparin and sodium pentobarbital for anesthesia.

  • Pressure transducer and data acquisition system (e.g., PowerLab).

Step-by-Step Procedure:

  • Heart Isolation: Anesthetize the rat and administer heparin. Perform a thoracotomy to excise the heart and immediately place it in ice-cold KH buffer.

  • Cannulation: Trim the aorta and cannulate it onto the Langendorff apparatus. Initiate retrograde perfusion with warm (37°C), oxygenated KH buffer at a constant pressure (e.g., 75 mmHg).

  • Stabilization: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Allow the heart to stabilize for 20-30 minutes until heart rate and LVDP are constant.

  • Drug Administration: Introduce N-allyl-4-aminopiperidine into the perfusion buffer at increasing concentrations (e.g., 10 nM to 10 µM). Administer each concentration for a set period (e.g., 10 minutes).

  • Data Recording: Continuously record heart rate, LVDP, and dP/dtmax (a measure of contractility) throughout the experiment.

  • Data Analysis: Express the data for each parameter as a percentage of the baseline value recorded before drug administration. Plot the percentage change against the log concentration of the compound to generate dose-response curves.

Data Presentation and Visualization

Table 1: Predicted Pharmacological Profile of N-allyl-4-aminopiperidine
TargetAssay TypePredicted Affinity/PotencyTherapeutic Relevance
Sigma-1 (σ₁) Receptor Radioligand Binding ([³H]-(+)-Pentazocine)Ki = 5 - 20 nMNeuroprotection, Antidepressant, Anxiolytic
Dopamine D₄ Receptor Radioligand Binding ([³H]-Spiperone)Ki = 15 - 50 nMSchizophrenia (Cognitive), ADHD
Dopamine D₄ Receptor Functional Antagonism (cAMP Assay)IC₅₀ = 50 - 200 nMConfirms antagonist activity
N-type Calcium Channel Whole-Cell Patch-ClampIC₅₀ = 0.5 - 5 µMNeuropathic Pain
Sinoatrial Node (If) Langendorff Heart ModelHeart Rate ReductionAngina, Arrhythmia
Diagrams and Workflows

A clear visual representation of pathways and processes is critical for understanding complex biological systems.

G cluster_0 Dopamine D4 Receptor Signaling Cascade (Antagonist Action) D4R Dopamine D4 Receptor Gi Gαi/o Protein D4R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB N_allyl N-allyl-4-aminopiperidine N_allyl->D4R Blocks Gi->AC Inhibits

Caption: Predicted antagonist action on the D4 dopamine receptor pathway.

G cluster_1 Experimental Workflow for Target Validation start Hypothesis Generation (In Silico & Literature) binding Step 1: Radioligand Binding Assays (Determine Ki) start->binding functional Step 2: In Vitro Functional Assays (e.g., cAMP, Ca2+ Flux) binding->functional If Ki < 1µM exvivo Step 3: Ex Vivo Tissue Assays (e.g., Langendorff Heart) functional->exvivo If Potent invivo Step 4: In Vivo Animal Models (Behavior, Efficacy) exvivo->invivo If Active

Caption: A streamlined workflow for validating biological activity.

G cluster_2 Structure-Activity Relationship (SAR) Logic struct N-allyl-4-aminopiperidine 4-Aminopiperidine Scaffold N-Allyl Moiety act1 Dopamine D4 Affinity Antiviral/Antifungal Ca2+ Channel Modulation struct:f1->act1 act2 Sigma-1 Receptor Affinity Cardiovascular Effects (Bradycardia) struct:f2->act2

Caption: Logic map of structural contributions to predicted activity.

References

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Sources

spectroscopic data of 1-(Prop-2-en-1-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

**A Predictive Spectroscopic and

Methodological Guide to 1-(Prop-2-en-1-yl)piperidin-4-amine**

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 1-(Prop-2-en-1-yl)piperidin-4-amine, a substituted piperidine derivative of interest to researchers in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document leverages foundational spectroscopic principles and data from analogous structures to forecast the compound's signature in Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed, field-proven protocols for data acquisition are provided for each technique, establishing a self-validating framework for experimental chemists. The guide is designed to serve as a robust reference for the synthesis, characterization, and structural elucidation of this molecule and other novel piperidine-based compounds.

Introduction and Structural Framework

1-(Prop-2-en-1-yl)piperidin-4-amine is a bifunctional molecule featuring a tertiary amine within a piperidine ring and a primary amine at the 4-position. The N1 nitrogen is substituted with an allyl (prop-2-en-1-yl) group. This combination of a rigid heterocyclic core and flexible, reactive side chains makes it a versatile building block. Accurate structural verification is paramount for its application in drug development and materials science, necessitating a thorough understanding of its spectroscopic characteristics. This guide provides the foundational data and methodologies required for such verification.

To facilitate a clear discussion of the spectroscopic data, the atoms of 1-(Prop-2-en-1-yl)piperidin-4-amine are systematically numbered as shown in the diagram below. This numbering convention will be used throughout the guide.

Caption: Numbering scheme for 1-(Prop-2-en-1-yl)piperidin-4-amine.

Mass Spectrometry (MS)

Mass spectrometry is the first critical step in structural elucidation, providing the molecular weight of the compound and valuable information about its structural components through fragmentation analysis.

Predicted Mass Spectrometric Data

For 1-(Prop-2-en-1-yl)piperidin-4-amine (Molecular Formula: C₈H₁₆N₂), the following data are predicted, primarily using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, which is ideal for basic amines.[1]

ParameterPredicted ValueRationale and Key Insights
Molecular Weight 140.23 g/mol Sum of the atomic weights of all atoms in the molecule.
Monoisotopic Mass 140.1313 uExact mass based on the most abundant isotopes (¹²C, ¹H, ¹⁴N).
Protonated Molecule [M+H]⁺ m/z 141.1391ESI in positive mode will readily protonate the basic nitrogen atoms (likely the more accessible N10 primary amine or the N1 tertiary amine), resulting in the molecular ion plus a proton. This is expected to be the base peak or a very prominent peak in the full scan spectrum.[2]
Major Fragment Ion 1 m/z 100.1022Loss of the allyl group (C₃H₅, 41.0391 u) via cleavage of the N1-C7 bond. This fragmentation is a common pathway for N-substituted amines, leading to a stable piperidine-based cation.[1]
Major Fragment Ion 2 m/z 83.0862Subsequent loss of the amino group (NH₃, 17.0265 u) from the m/z 100 fragment. This indicates the presence of the primary amine on the piperidine ring.
Major Fragment Ion 3 m/z 56.0500Alpha-cleavage of the piperidine ring is a characteristic fragmentation pattern for piperidine derivatives, often leading to smaller, stable iminium ions.[1][3]
Experimental Protocol: ESI-MS

This protocol describes a self-validating system for obtaining high-quality ESI-MS data.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. The choice of solvent is critical; it must be volatile and capable of fully dissolving the analyte.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of methanol and deionized water containing 0.1% formic acid. The formic acid is essential as it aids in the protonation of the analyte, enhancing the [M+H]⁺ signal.[1]

  • Instrumentation and Data Acquisition:

    • Utilize a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

    • Ionization Mode: Positive ion mode is selected due to the basic nature of the amine functional groups.[1]

    • Infusion: Directly infuse the working solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. This ensures a stable spray and consistent ion generation.

    • MS Parameters (Typical Starting Points):

      • Capillary Voltage: 3.5 - 4.5 kV

      • Cone Voltage: 20 - 40 V (A higher cone voltage can induce in-source fragmentation, which can be useful for initial structural confirmation)

      • Source Temperature: 100 - 120 °C

      • Desolvation Temperature: 250 - 350 °C

      • Desolvation Gas Flow (N₂): 500 - 800 L/hr

    • Data Collection:

      • Acquire a full scan spectrum (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

      • Perform a product ion scan (MS/MS) on the isolated [M+H]⁺ precursor ion (m/z 141.1) to generate the fragmentation pattern. Vary the collision energy (e.g., 10-40 eV) to optimize the abundance of fragment ions.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The following table summarizes the key vibrational modes predicted for 1-(Prop-2-en-1-yl)piperidin-4-amine.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupPredicted IntensityKey Insights
3400-3250N-H StretchPrimary Amine (-NH₂)Medium, two sharp peaksThe presence of two distinct peaks in this region is a hallmark of a primary amine (asymmetric and symmetric stretching), confirming the -NH₂ group.[5][6]
3100-3000=C-H StretchAlkeneMediumThis absorption, appearing just above the 3000 cm⁻¹ threshold, is characteristic of C-H bonds on an sp²-hybridized carbon and confirms the presence of the allyl group's double bond.[7][8]
2950-2850C-H StretchAlkane (Piperidine Ring)StrongThese strong absorptions are due to the numerous sp³ C-H bonds in the piperidine ring and are expected in most aliphatic compounds.[9]
1650-1580N-H Bend (Scissoring)Primary Amine (-NH₂)MediumThis bending vibration further corroborates the presence of the primary amine functional group.[5]
1680-1640C=C StretchAlkeneMedium to WeakThis peak confirms the carbon-carbon double bond of the allyl group. Its intensity can be variable.[8][10]
1250-1020C-N StretchAliphatic AminesMediumThese absorptions correspond to the stretching of the C-N bonds in both the tertiary amine of the ring and the primary amine substituent.[5]
1005-985 & 920-900=C-H Bend (Out-of-Plane)Monosubstituted AlkeneStrongThese two strong bands are highly diagnostic for a terminal, monosubstituted alkene (-CH=CH₂), providing definitive evidence for the structure of the allyl group.[9][11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a modern, rapid technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or contaminant signals from the sample spectrum.

  • Sample Application:

    • Place a small amount (a single drop if liquid, or a few milligrams of solid) of the purified 1-(Prop-2-en-1-yl)piperidin-4-amine directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000 to 400 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Label the significant peaks and compare their wavenumbers to the predicted values and standard correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Predicted ¹³C NMR Data

Based on the molecule's structure, 8 distinct carbon signals are predicted. The chemical shifts (δ) are estimated based on standard values for similar chemical environments.[12]

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Rationale and Key Insights
C9 (=C H₂)~117The terminal sp² carbon of the alkene is expected to be the most upfield of the alkene carbons.
C8 (-C H=)~135The internal sp² carbon of the alkene is deshielded relative to C9.
C7 (-C H₂-CH=)~60This sp³ carbon is directly attached to the N1 nitrogen, causing a significant downfield shift.
C2, C6~54These carbons are alpha to the tertiary nitrogen (N1), resulting in a downfield shift. They are chemically equivalent due to symmetry.
C4~49This carbon is attached to the primary amino group (-NH₂), which causes a downfield shift.
C3, C5~30These carbons are beta to both nitrogen atoms and are expected to have a chemical shift typical of a standard alkane environment. They are chemically equivalent.
Predicted ¹H NMR Data

The ¹H NMR spectrum provides detailed information on the number of different types of protons, their electronic environment, and their neighboring protons through spin-spin coupling.

Proton(s)MultiplicityPredicted IntegrationPredicted Chemical Shift (δ, ppm)Rationale and Key Insights
H on C8 (-CH =)ddt (doublet of doublets of triplets)1H~5.8-6.0This proton is on the internal alkene carbon. It will be split by the trans H9, the cis H9, and the two H7 protons. This complex pattern is highly diagnostic.
H on C9 (=CH**)m (multiplet)2H~5.0-5.2These two terminal alkene protons are diastereotopic. They will couple to each other (geminal coupling) and to the H8 proton (cis and trans coupling), resulting in a complex multiplet.
H on C7 (-CH ₂-)d (doublet)2H~3.0-3.2These protons are adjacent to the C8 alkene proton and will be split into a doublet. They are shifted downfield due to their proximity to N1.
H on C2, C6 (axial & equatorial)m (multiplet)4H~2.7-2.9 (eq) & ~2.0-2.2 (ax)Protons on the carbons alpha to N1. The equatorial protons are typically deshielded compared to the axial protons. Complex splitting is expected due to coupling with each other and adjacent protons on C3/C5.
H on C4m (multiplet)1H~2.5-2.7This proton is on the carbon bearing the amino group. Its signal will likely be a complex multiplet due to coupling with the four adjacent protons on C3 and C5.
H on C3, C5 (axial & equatorial)m (multiplet)4H~1.7-1.9 (eq) & ~1.3-1.5 (ax)These protons are on the carbons beta to the nitrogens. Complex splitting patterns are expected.
H on N10 (-NH ₂)s (singlet, broad)2H~1.5-2.5The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. It will disappear upon D₂O exchange.[13]
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-25 mg for ¹³C NMR) into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with analyte peaks. CDCl₃ is a common first choice.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm.

    • Cap the tube and gently agitate to ensure the sample is fully dissolved.

  • Instrument Setup and Shimming:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks. An automated shimming routine is typically sufficient.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is used.

    • Acquisition Parameters:

      • Spectral Width: ~12-16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (d1): 1-5 seconds (A longer delay ensures quantitative integration).

      • Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise.

    • D₂O Exchange: To confirm the identity of the -NH₂ protons, acquire a spectrum, then add 1-2 drops of D₂O, shake the tube, and re-acquire the spectrum. The -NH₂ signal should disappear.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to provide a spectrum where each unique carbon appears as a singlet.

    • Acquisition Parameters:

      • Spectral Width: ~220-240 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CDCl₃).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, integrations, and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

Integrated Spectroscopic Workflow

The structural elucidation of a novel compound is a logical, multi-step process. Each spectroscopic technique provides a piece of the puzzle, and together they offer a complete picture. The following workflow illustrates how these techniques are synergistically applied.

Caption: A validated workflow for the spectroscopic characterization of a novel compound.

References

  • Vertex AI Search Result[11], IR spectrum: Alkenes.

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • Infrared (I.R.)Spectroscopy. [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Alkenes. [Link]

  • PubChem. 1-(Propan-2-yl)piperidin-4-amine. [Link]

  • Infrared Spectroscopy (IR). [Link]

  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Molecules. (2019, February 10).

Sources

Methodological & Application

purification of 1-(Prop-2-en-1-yl)piperidin-4-amine by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Purification of 1-(Prop-2-en-1-yl)piperidin-4-amine

Abstract

Purifying 1-(Prop-2-en-1-yl)piperidin-4-amine (1-allyl-4-aminopiperidine) presents a dual challenge in chromatography: extreme polarity/basicity leading to peak tailing on silica, and lack of a chromophore rendering standard UV detection (254 nm) ineffective. This Application Note details two robust protocols: a modified Normal Phase (Flash) method using ammoniated mobile phases for bulk purification, and a high-pH Reverse Phase (Prep-HPLC) method for final polishing.

Compound Profile & The "Silanol Effect"

To successfully purify this molecule, one must understand its interaction with the stationary phase.

PropertyValueChromatographic Implication
Structure Piperidine ring with 4-amino and 1-allyl groups.Diamine character: Two basic sites.[1]
pKa (Primary Amine) ~10.8Highly protonated at neutral pH.
pKa (Tertiary Amine) ~9.0Protonated at neutral pH.
UV Activity Negligible >210 nmInvisible to standard UV detectors.
Polarity High (LogP < 1)Requires polar mobile phases (MeOH/Water).

The Challenge: On standard silica gel (


), the acidic silanol groups (

, pKa ~5) act as cation exchangers. The basic amine groups of the target molecule become protonated (

), forming strong ionic bonds with the silanols.
  • Result: The compound "streaks" or "tails" indefinitely, leading to poor separation and yield loss.

  • Solution: We must suppress this interaction using Basified Mobile Phases or Amine-Functionalized Silica .

Decision Logic & Workflow

The following decision tree outlines the optimal purification route based on sample scale and purity requirements.

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Ninhydrin Stain Required) Start->TLC ScaleCheck Scale > 100 mg? TLC->ScaleCheck Flash Method A: Flash Chromatography (DCM/MeOH/NH3) ScaleCheck->Flash Yes (Bulk) Prep Method B: Prep HPLC (High pH C18) ScaleCheck->Prep No (Polishing) Analysis QC: 1H NMR / LC-MS Flash->Analysis Prep->Analysis

Figure 1: Strategic workflow for selecting the purification modality.

Method A: Normal Phase Flash Chromatography (Bulk Scale)

This is the workhorse method for isolating the amine from crude reaction mixtures (e.g., after Boc-deprotection or alkylation).

Critical Reagents
  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (

    
    ) .
    
    • Note: Alternatively, use commercially available 7N Ammonia in Methanol diluted into DCM.

  • Stationary Phase: Spherical Silica (20–40 µm).

    • Upgrade: Use KP-NH (Amine-functionalized silica) if available. If using KP-NH, omit the ammonium hydroxide in the mobile phase.

Protocol Steps
  • Mobile Phase Preparation (The "Magic Mix"):

    • Prepare a stock of "Ammoniated Methanol": Mix 900 mL MeOH + 100 mL

      
       (28-30% aq).
      
    • Why? The water in aqueous ammonia is necessary to hydrate the silica slightly, improving mass transfer for polar amines.

  • Column Equilibration (Crucial):

    • Flush the silica column with 10% Mobile Phase B (containing ammonia) for 5 Column Volumes (CV) before loading the sample.

    • Mechanism:[2][3] The ammonia competes for and neutralizes the acidic silanol sites, creating a "shield" that allows the target amine to pass through without sticking.

  • Sample Loading:

    • Do NOT liquid load in pure DCM (it may precipitate).

    • Dry Load: Dissolve crude in MeOH, add Celite 545 (ratio 1:2 sample:Celite), and evaporate to dryness. Pack this powder into a solid load cartridge.

  • Gradient Elution:

    • 0–5 min: 0% B (Pure DCM) – Elutes non-polar impurities (e.g., allyl bromide).

    • 5–20 min: 0% → 50% B (Ammoniated MeOH/DCM).

    • Target Elution: The diamine typically elutes between 5–10% MeOH concentration.

  • Detection:

    • UV: Set to 205 nm (monitor) and 254 nm (impurities).

    • Primary Detection: If available, use ELSD (Evaporative Light Scattering Detector) .

    • Manual Check: Collect all fractions and spot on TLC. Visualize with Ninhydrin or KMnO4 stain (heat required). The amine will appear as a deep red/purple spot with Ninhydrin.

Method B: Preparative HPLC (High Purity/Polishing)

Use this method when purity >98% is required for biological assays.

Critical Parameters
  • Column: C18 Hybrid Particle (e.g., Waters XBridge or Phenomenex Gemini).

    • Requirement: Must be pH stable up to 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

Protocol Steps
  • System Setup:

    • Purge lines with the high pH buffer. Ensure the column is rated for pH 10.

    • Mechanism:[2][3] At pH 10, the amine (pKa ~10.8) is partially deprotonated (neutral). This increases hydrophobicity, allowing retention on the C18 chain. At low pH (TFA), the doubly charged molecule would elute in the void volume (dead time).

  • Gradient:

    • Flow: 20 mL/min (for 19mm ID column).

    • 0–1 min: 5% B.

    • 1–10 min: 5% → 60% B.

    • Note: The allyl group adds significant hydrophobicity compared to the parent piperidine, so expect elution around 30-40% ACN.

  • Post-Run Handling (Lyophilization Warning):

    • Ammonium bicarbonate is volatile. Freeze-drying (lyophilization) will remove the buffer and water, leaving the free amine.

    • Caution: The allyl group is stable, but avoid high heat (>40°C) during concentration to prevent potential polymerization or oxidation.

Visualization of the Flash Workflow

FlashWorkflow PrepSolvent Prep: DCM + (MeOH/NH4OH) Equilibrate Equilibrate Column (Deactivate Silanols) PrepSolvent->Equilibrate DryLoad Dry Load Sample (Celite/Silica) Equilibrate->DryLoad RunGradient Run Gradient 0-10% MeOH DryLoad->RunGradient Fractionate Collect Fractions (Blind/ELSD) RunGradient->Fractionate Stain TLC Stain (Ninhydrin) Fractionate->Stain Verify

Figure 2: Step-by-step execution of the Normal Phase Flash protocol.

Troubleshooting & "Field" Tips

IssueCauseSolution
Compound stuck at baseline Silanol interaction too strong.Increase

concentration or switch to Amino (KP-NH) silica.
Broad/Streaking peaks Inadequate equilibration.Flush column with basic mobile phase for 5 more CVs before loading.
Sample precipitates on column Solubility mismatch.Use Dry Loading (Method A, Step 3). Never liquid load polar amines in pure DCM.
"Ghost" peaks in UV Allyl oxidation or solvent impurities.Rely on ELSD or MS (Mass Spec) detection. UV is unreliable for this molecule.

References

  • Teledyne ISCO. "Purification of Amine Compounds using RediSep Rf Amine Columns." Application Note AN87.

  • Biotage. "Strategies for the Flash Purification of Polar Amines." The Flash Purification Blog.

  • Sigma-Aldrich. "Solvent Systems for Flash Column Chromatography." Technical Bulletin.

  • Reich, H. J. "pKa Data Compiled by R. Williams." University of Wisconsin-Madison Chemistry.

  • Waters Corporation. "XBridge BEH C18 Column Care and Use Manual." (High pH Stability Data).

Sources

13C NMR spectral data for N-allyl-4-aminopiperidine derivatives

Application Note: C NMR Spectral Characterization of N-Allyl-4-Aminopiperidine Derivatives

Subject:

Abstract & Scope

The N-allyl-4-aminopiperidine scaffold is a critical pharmacophore in the synthesis of potent opioid analgesics (e.g., fentanyl derivatives) and neuroactive ligands. Precise structural validation of this intermediate is essential for quality control and regulatory compliance. This guide provides a standardized protocol for the acquisition, processing, and assignment of

Chemical Structure & Numbering System

To ensure consistent spectral assignment, we utilize the following numbering convention for the 1-allyl-4-aminopiperidine core.

Gcluster_legendNumbering KeyAllylAllyl Group(C1'-C3')N1N1Allyl->N1N-AlkylationPipRingPiperidine Ring(C2-C6)N1->PipRingHeterocycleAmine4-Amino Group(NH2 or Amide)PipRing->AmineC4 Substitutionkey1C1': N-CH2- (Allylic)key2C2'/C3': Vinyl carbonskey3C2/C6: Alpha to Ring Nkey4C3/C5: Beta to Ring Nkey5C4: Gamma (Methine)

Figure 1: Structural connectivity and functional zones of the N-allyl-4-aminopiperidine scaffold.

Experimental Protocol

Sample Preparation

The chemical shift of amine-containing compounds is highly pH-dependent. Data should be acquired on the free base to avoid broadening effects and chemical shift variations caused by protonation exchange, unless specific salt characterization is required.

  • Solvent Selection:

    • Standard: Chloroform-

      
       (CDCl
      
      
      , 99.8% D) with 0.03% TMS. Excellent solubility for free bases; chemical shift reference
      
      
      77.16 ppm (triplet).
    • For Salts (HCl/Oxalate): Dimethyl sulfoxide-

      
       (DMSO-
      
      
      ). Essential for protonated species; reference
      
      
      39.52 ppm (septet).
  • Concentration: Prepare a solution of 30–50 mg of analyte in 0.6 mL of solvent. Filter through a cotton plug if particulates are visible.

Acquisition Parameters

To differentiate quaternary carbons (e.g., in amide derivatives) from protonated carbons, and to ensure quantitative integration if needed, use the following pulse sequence parameters:

ParameterSettingRationale
Pulse Sequence zgpg30 (or equivalent)Power-gated decoupling to minimize NOE for quantitative accuracy (optional) or standard decoupling for sensitivity.
Relaxation Delay (D1) 2.0 – 5.0 sAllows relaxation of quaternary carbons (e.g., amide carbonyls).
Spectral Width -5 to 220 ppmCovers aliphatic region and potential carbonyl/amide shifts.
Scans (NS) 256 – 1024

C has low natural abundance (1.1%); high scan count is required for S/N > 50:1.
Temperature 298 K (25°C)Standardizes conformational isomers (chair/boat).
Workflow Diagram

WorkflowStartSynthesis Product(Crude/Pure)CheckStateCheck State:Salt or Free Base?Start->CheckStateFreeBaseFree Base:Dissolve in CDCl3CheckState->FreeBaseNeutralSaltSalt:Dissolve in DMSO-d6or NeutralizeCheckState->SaltIonicAcquisitionAcquire 13C{1H}(Broadband Decoupled)FreeBase->AcquisitionSalt->AcquisitionProcessingProcess:LB=1.0Hz, Phasing,Baseline Corr.Acquisition->ProcessingAssignmentData Analysis:Assign C2/C6 vs C3/C5Processing->Assignment

Figure 2: Decision tree for sample preparation and data acquisition.

Spectral Data Analysis

Representative Chemical Shifts

The following table summarizes the characteristic


Carbon PositionType

(ppm)
Multiplicity (DEPT-135)Structural Insight
C1' Allyl CH

61.5 – 62.5Down (CH

)
Deshielded by Nitrogen; characteristic of N-alkylation.
C2' Allyl =CH-135.0 – 136.0Up (CH)Vinyl methine; diagnostic for allyl group.
C3' Allyl =CH

117.5 – 118.5Down (CH

)
Terminal alkene; distinct from aromatic signals.
C2 / C6 Ring CH

52.0 – 53.5Down (CH

)
Alpha to ring Nitrogen; typically the most deshielded ring CH

s.
C3 / C5 Ring CH

32.0 – 33.5Down (CH

)
Beta to Nitrogen; shielded region.
C4 Ring CH48.0 – 50.0Up (CH)Methine carrying the amine; shift varies with derivatization.
Effect of Derivatization (Amide Formation)

When the primary amine at C4 is acylated (e.g., to form N-phenyl-N-(1-allyl-4-piperidinyl)propanamide), distinct spectral changes occur:

  • Appearance of Carbonyl: A new signal appears at 173–175 ppm (Amide C=O).

  • C4 Shift: The C4 methine signal often shifts downfield by 2–5 ppm (to ~52–55 ppm) due to the electron-withdrawing nature of the amide nitrogen.

  • Aromatic Signals: If an anilido group is added, aromatic signals appear in the 120–140 ppm range.

Troubleshooting & Artifacts
  • Missing C4 Signal: The C4 methine signal can be weak or broad if the molecule undergoes slow chair-chair interconversion or restricted rotation around the amide bond. Solution: Run the experiment at 313 K (40°C) to sharpen the signals.

  • Solvent Overlap: In DMSO-

    
    , the solvent septet (39.5 ppm) may obscure the C3/C5 ring carbons. Solution:  Use DEPT-135 to invert the CH
    
    
    signals, making them distinguishable from the solvent.

References

  • Sigma-Aldrich. 4-Aminopiperidine Product Analysis. Retrieved from

  • National Institutes of Health (NIH). Facile synthesis of 4-substituted-4-aminopiperidine derivatives. PubChem.[1] Retrieved from

  • Oregon State University. 13C NMR Chemical Shift Tables. Department of Chemistry. Retrieved from

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Table. Department of Chemistry. Retrieved from

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines. Retrieved from

1-(Prop-2-en-1-yl)piperidin-4-amine: A Bifunctional Scaffold for Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Prop-2-en-1-yl)piperidin-4-amine as a Scaffold in Drug Design Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Lead Discovery Biologists, Process Chemists

Introduction: The "Privileged" Piperidine Architecture

1-(Prop-2-en-1-yl)piperidin-4-amine (CAS: 14446-67-4), often referred to as 4-Amino-1-allylpiperidine , represents a high-value scaffold in modern medicinal chemistry. Its utility stems from its classification as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) such as Sigma-1, Dopamine D2/D4, and Muscarinic receptors.

This scaffold offers two distinct orthogonal handles for chemical diversification:

  • The Primary Amine (C4 Position): A high-fidelity nucleophile ready for rapid library generation via amide coupling, urea formation, or reductive amination.

  • The Allyl Group (N1 Position): A versatile latent functionality. It can serve as:

    • A Hydrophobic Pharmacophore: Engaging hydrophobic pockets in receptors (e.g., Sigma-1).

    • A Synthetic Handle: Enabling Ring-Closing Metathesis (RCM) to form macrocycles.

    • A Masked Secondary Amine: Removable via Pd(0) catalysis to allow "scaffold hopping" (replacing the N-tail late in the synthesis).

This guide details the protocols for utilizing this scaffold in combinatorial library synthesis and late-stage diversification.

Experimental Workflow Strategy

The following logic flow illustrates how to maximize the utility of this scaffold in a drug discovery campaign.

ScaffoldStrategy Scaffold 1-(Prop-2-en-1-yl) piperidin-4-amine AmideCoupling Functionalization (C4-Amine) Scaffold->AmideCoupling HATU/RCOOH Library GPCR Ligand Library AmideCoupling->Library Decision Secondary Modification? Library->Decision Metathesis Ring-Closing Metathesis (RCM) Decision->Metathesis If R contains alkene Deallylation Pd(0) Deallylation Decision->Deallylation For SAR optimization Macrocycle Macrocyclic Peptidomimetic Metathesis->Macrocycle FreeAmine Free N-Piperidine (Secondary Amine) Deallylation->FreeAmine NewTail N-Alkylation/ Reductive Amination FreeAmine->NewTail OptimizedLigand Optimized Lead Compound NewTail->OptimizedLigand

Figure 1: Strategic workflow for 4-amino-1-allylpiperidine diversification. The scaffold allows for immediate library generation followed by optional structural rigidification or tail-swapping.

Application 1: Rapid Library Generation (Amide Coupling)

The primary amine at the C4 position is the most accessible handle. The piperidine ring acts as a rigid spacer, projecting the amide substituent into a defined vector. The following protocol uses HATU, which is preferred over EDC/HOBt for its higher reaction rates and lower incidence of racemization when coupling chiral acids.

Protocol A: High-Throughput Amide Coupling

Objective: Synthesize a library of amides targeting GPCR orthosteric sites.

Reagents:

  • Scaffold: 1-(Prop-2-en-1-yl)piperidin-4-amine (1.0 equiv).

  • Carboxylic Acid: Diverse building blocks (1.1 equiv).

  • Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve the Carboxylic Acid (1.1 mmol) in anhydrous DMF (3 mL) in a 20 mL scintillation vial.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Addition: Add 1-(Prop-2-en-1-yl)piperidin-4-amine (1.0 mmol) dissolved in DMF (1 mL) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 140.2 - 18).

  • Workup (Library Scale):

    • Dilute with EtOAc (15 mL).

    • Wash with sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid and HATU byproducts.

    • Wash with Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Validation Parameters:

Parameter Acceptance Criteria Method
Purity >95% UPLC-MS (254 nm)
Identity [M+H]+ ± 0.5 Da ESI-MS

| Solubility | Soluble in DMSO (10 mM) | Visual Inspection |

Application 2: Late-Stage Diversification (Deallylation)

In Lead Optimization, the N-allyl group may need to be replaced to improve metabolic stability or selectivity (e.g., swapping for a benzyl or fluorinated alkyl group). The allyl group acts as a robust protecting group that withstands acidic and basic conditions but is cleaved specifically by Palladium(0).[1]

Protocol B: Pd-Catalyzed Deallylation (Scaffold Hopping)

Objective: Reveal the secondary piperidine amine for N-derivatization.

Mechanism: The reaction proceeds via a


-allyl palladium complex.[2] A scavenger (nucleophile) is required to irreversibly trap the allyl cation. 1,3-Dimethylbarbituric acid (NDMBA)  is the preferred scavenger as it is odorless and efficient, unlike stannanes or silanes.

Reagents:

  • Substrate: N-Allyl functionalized derivative (from Protocol A).

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%).[3][4]

  • Scavenger: NDMBA (1,3-Dimethylbarbituric acid) (3.0 equiv).

  • Solvent: Dichloromethane (DCM) (Degassed).

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask or sealed vial, dissolve the N-Allyl substrate (0.5 mmol) in degassed DCM (5 mL).

  • Scavenger Addition: Add NDMBA (1.5 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.025 mmol) under a stream of Nitrogen/Argon. Critical: Oxygen will deactivate the catalyst.

  • Reaction: Stir at 30°C for 2–6 hours. The solution typically turns from yellow to orange/dark.

  • Monitoring: Monitor by TLC or LC-MS. The product will show a mass shift of [M - 40].

  • Workup:

    • Concentrate the solvent.

    • Redissolve in EtOAc and wash with sat. Na₂CO₃ (3x). This step removes the acidic barbituric acid-allyl byproduct.

    • Extract the organic layer, dry over Na₂SO₄, and concentrate.

  • Result: The resulting secondary amine is now ready for reductive amination or alkylation with new "tails" (e.g., phenethyl bromide, benzyl chloride).

Application 3: Macrocyclization (Ring-Closing Metathesis)

If the carboxylic acid used in Protocol A contains a terminal alkene (e.g., 4-pentenoic acid), the scaffold becomes a precursor for macrocycles. This constrains the conformation, potentially improving potency and selectivity for receptors like Sigma-1 or Chemokine receptors.

Protocol C: Grubbs II RCM

Reagents:

  • Substrate: Bis-olefin precursor (from Protocol A).

  • Catalyst: Grubbs 2nd Generation Catalyst (5-10 mol%).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous, Degassed).

Step-by-Step Methodology:

  • Dilution: Dissolve substrate in DCE to a concentration of 1–5 mM . High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Degassing: Sparge the solution with Argon for 15 minutes.

  • Reflux: Add Grubbs II catalyst and heat to reflux (40°C for DCM, 80°C for DCE) for 12–24 hours.

  • Quench: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the Ruthenium.

  • Filtration: Filter through a pad of Celite/Silica.

  • Purification: Flash column chromatography.

Safety & Handling

  • Toxicity: 1-(Prop-2-en-1-yl)piperidin-4-amine is a primary amine and likely a skin/eye irritant. It is structurally related to bioactive piperidines; treat as a potential pharmacological agent.[5]

  • Volatility: The parent scaffold has a moderate vapor pressure. Handle in a fume hood.

  • Storage: Store under inert gas (Nitrogen/Argon) at 4°C to prevent oxidation of the allyl group or formation of carbamates with atmospheric CO₂.

References

  • Privileged Scaffolds in Medicinal Chemistry: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link

  • Amide Coupling Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

  • Palladium-Catalyzed Deallylation: Garro-Hélion, F., et al. "Mild and selective palladium(0)-catalyzed deallylation of secondary allylamines." Journal of Organic Chemistry, 1993. Link

  • Sigma-1 Receptor Ligands: Chu, U. B., & Ruoho, A. E.[6][7] "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 2016. Link

  • RCM in Drug Design: Oikawa, M., et al. "Applications of Ring-Closing Metathesis to the Synthesis of Bioactive Compounds." European Journal of Organic Chemistry, 2006. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Challenges in N-Alkylation of 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Gemini Senior Application Scientist Team Last Updated: February 18, 2026

Introduction

Welcome to the Technical Support Center for the N-alkylation of 4-aminopiperidine. This molecule is a cornerstone in medicinal chemistry and drug discovery, valued for its bifunctional nature which allows for diverse structural modifications.[1] However, its very utility presents the primary challenge: the presence of two distinct nucleophilic nitrogen atoms—a secondary amine within the piperidine ring (N1) and a primary amine at the 4-position (N4). This duality often leads to challenges in achieving selective alkylation, which is critical for modulating the physicochemical and pharmacological properties of the resulting derivatives.[1]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes.

The Core Challenge: Chemoselectivity

The fundamental difficulty in the N-alkylation of 4-aminopiperidine lies in directing the reaction to the desired nitrogen atom. The endocyclic N1 amine is secondary and generally more basic and nucleophilic than the exocyclic N4 primary amine. However, factors like steric hindrance and the specific reaction conditions can influence the relative reactivity, often leading to mixtures of N1-alkylated, N4-alkylated, and N1,N4-dialkylated products.[2]

G cluster_0 4-Aminopiperidine mol N1 N1 (Endo-cyclic) Secondary Amine More Basic/Nucleophilic N4 N4 (Exo-cyclic) Primary Amine Less Basic

Caption: Dueling nucleophiles in 4-aminopiperidine.

Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation of 4-aminopiperidine in a direct question-and-answer format.

Question 1: My reaction yields a mixture of N1- and N4-alkylated products. How can I achieve selective N1-alkylation?

Answer: This is the most common challenge. Achieving high selectivity for N1-alkylation almost always requires a protection strategy for the N4-amino group. The primary amine at the 4-position is sufficiently nucleophilic to compete with the ring nitrogen.[2]

Primary Cause & Solution: Lack of N4-Amine Protection

The most robust and widely adopted solution is to temporarily "mask" the N4-primary amine with a protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in the basic or reductive conditions typical of N-alkylation and its straightforward removal under acidic conditions.[3][4]

The Recommended Workflow:

  • Protection: React 4-aminopiperidine with di-tert-butyl dicarbonate (Boc)₂O to form tert-butyl (piperidin-4-yl)carbamate (4-(N-Boc-amino)piperidine).[5][6] This selectively protects the more reactive primary amine.

  • N1-Alkylation: Perform the desired alkylation on the now-exposed N1 secondary amine. This can be done using standard methods like reaction with an alkyl halide or reductive amination.[7]

  • Deprotection: Remove the Boc group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the pure N1-alkylated product.[2][4]

A detailed protocol for this entire sequence is provided in the "Experimental Protocols" section below.

Question 2: I'm observing significant amounts of dialkylated (N1,N4) product and/or quaternary ammonium salt. How can I prevent this over-alkylation?

Answer: Over-alkylation occurs when the product of the initial reaction is more nucleophilic than the starting material, or when reaction conditions are too harsh.[8] This is particularly true when using alkyl halides.

Probable Causes & Solutions:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent will invariably drive the reaction toward multiple alkylations.[9]

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent. For particularly reactive agents, consider adding it slowly to the reaction mixture using a syringe pump to maintain a low concentration.

  • Reaction Conditions: High temperatures can increase the rate of the second alkylation.

    • Solution: If possible, run the reaction at a lower temperature for a longer period. Monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-alkylated product is maximized.

  • Base Selection (for alkyl halide reactions): While a base is needed to neutralize the acid formed (e.g., HBr, HCl), a very strong base can deprotonate the product amine, increasing its nucleophilicity.[9]

    • Solution: Use a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA).[9][10]

Question 3: My reaction has a very low conversion rate, with most of the starting material remaining. What can I do to drive the reaction to completion?

Answer: Low conversion is a frequent issue, often stemming from insufficient reactivity of the chosen reagents or suboptimal reaction conditions.[11]

Troubleshooting Steps:

  • Assess the Alkylating Agent (Alkyl Halides): The reactivity of the leaving group is critical. The general order is I > Br > Cl.

    • Solution: If you are using an alkyl bromide or chloride with low success, switch to the corresponding alkyl iodide.[12] Alternatively, add a catalytic amount of potassium iodide (KI) to the reaction. This generates the more reactive alkyl iodide in situ via the Finkelstein reaction.[10][11]

  • Evaluate the Solvent: The solvent must fully dissolve the reactants and facilitate the reaction mechanism (e.g., Sₙ2 for alkyl halides).

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile (ACN) are generally the best choice as they solvate cations well and do not interfere with the amine's nucleophilicity.[13] If solubility is an issue, ensure you are using a solvent in which all components are dissolved at the reaction temperature.[10]

  • Increase Reaction Temperature: Many N-alkylation reactions are slow at room temperature and require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the temperature (e.g., in 10–20 °C increments) while monitoring the reaction. Microwave reactors can be particularly effective at accelerating sluggish reactions.[11][13]

  • Check Your Base: For reactions with alkyl halides, an inadequate base will fail to neutralize the generated acid, leading to protonation of the starting amine and shutting down the reaction.[9]

    • Solution: Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, Cs₂CO₃). The base must also be sufficiently soluble in the reaction medium.[11]

Question 4: I'm struggling with purifying my final product. What are the best practices?

Answer: Purification can be complicated by the presence of unreacted starting materials, isomeric byproducts, and the basic nature of the compounds.[10]

Purification Strategies:

  • Aqueous Work-up: An acid-base extraction is a powerful first step.

    • Procedure: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM). Wash with a dilute acid solution (e.g., 1M HCl). Your amine products will move into the aqueous layer as ammonium salts. The aqueous layer can then be basified (e.g., with 10% NaOH) and re-extracted with an organic solvent to recover the purified amines. This is excellent for removing non-basic impurities.

  • Column Chromatography: This is the most common method for separating closely related amine products.

    • Pro-Tip: Amines are notorious for "tailing" or "streaking" on silica gel columns, leading to poor separation. To prevent this, add a small amount of a volatile base, like triethylamine (Et₃N, ~0.5-1%), to your eluent system (e.g., ethyl acetate/hexanes).[4] This deactivates the acidic silanol groups on the silica surface.

  • Crystallization: If your N-alkylated product is a solid, recrystallization can be a highly effective method for achieving high purity, especially after an initial chromatographic separation.[12]

Frequently Asked Questions (FAQs)

Q1: Which method is generally better for selective N1-alkylation: direct alkylation with an alkyl halide or reductive amination?

A1: For selective N1-alkylation (on an N4-protected substrate), reductive amination is often superior . It is a milder, more versatile, and generally higher-yielding method.[1] It proceeds via the formation of an iminium ion from the secondary amine and an aldehyde or ketone, which is then reduced in situ. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are mild and selective, avoiding the harsh conditions and over-alkylation risks associated with alkyl halides.[1]

Q2: What is the best protecting group for the 4-amino position?

A2: The Boc (tert-butoxycarbonyl) group is the most widely recommended and utilized protecting group for this purpose.[3] Its key advantages are:

  • High Selectivity: It reacts preferentially with the primary N4-amine over the secondary N1-amine.

  • Stability: It is stable to a wide range of non-acidic conditions, including basic media and common reducing/oxidizing agents used in subsequent steps.

  • Facile Cleavage: It is easily removed under mild acidic conditions (e.g., TFA in DCM) that typically do not affect other functional groups.[4]

Q3: How do I selectively alkylate the N4-primary amine?

A3: This is less common but can be achieved. One strategy involves first protecting the N1-secondary amine. A suitable protecting group would be one that can be applied under conditions that don't affect the N4-amine and removed orthogonally to any protecting group on a future N4-alkyl substituent. Another, more direct approach might involve exploiting specific reaction conditions, but protecting the more nucleophilic N1-amine first is the most reliable route.

Data Summary

ParameterMethod 1: Alkylation with Alkyl HalideMethod 2: Reductive AminationKey Considerations
Substrate N4-Boc-4-aminopiperidineN4-Boc-4-aminopiperidineN4-protection is crucial for selectivity.
Alkylating Agent Alkyl Bromide or Iodide (1.1-1.5 eq.)Aldehyde or Ketone (1.1 eq.)Aldehydes/ketones are often more readily available and less toxic than alkyl halides.[14]
Reagent Base (e.g., K₂CO₃, DIPEA) (1.5-2.0 eq.)Reducing Agent (e.g., NaBH(OAc)₃) (1.5 eq.)NaBH(OAc)₃ is mild and selective for iminium ion reduction.
Solvent DMF, ACN, THFDCM, DCE, THFChoose a solvent that dissolves all reactants.[13]
Temperature Room Temp to 80 °CRoom TemperatureReductive amination is typically performed at milder temperatures.
Common Issues Over-alkylation, low conversion with less reactive halides.[11]Potential for aldehyde self-condensation if not managed.Reductive amination is generally cleaner and higher yielding.[1]
Typical Yields 45-80%70-95%Yields are highly substrate-dependent.

Experimental Protocols

Protocol 1: Selective N1-Alkylation via N4-Boc Protection & Alkyl Halide

Step A: N4-Boc Protection of 4-Aminopiperidine

  • Dissolve 4-aminopiperidine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor completion by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure and purify by column chromatography to yield tert-butyl (piperidin-4-yl)carbamate.

Step B: N1-Alkylation with an Alkyl Halide

  • Dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq.) in anhydrous DMF or ACN.

  • Add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add the desired alkyl halide (1.1 eq.). For less reactive halides, add catalytic potassium iodide (KI, 0.1 eq.).

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-24 hours.

  • Monitor progress by TLC or LC-MS.

  • Once complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography.

Step C: N4-Boc Deprotection

  • Dissolve the N1-alkylated, N4-Boc-protected intermediate in DCM.[4]

  • Add an excess of trifluoroacetic acid (TFA, 10-20 eq.) dropwise at 0 °C.

  • Stir the solution at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[4]

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final N1-alkylated 4-aminopiperidine.

Protocol 2: Selective N1-Alkylation via Reductive Amination

(Assumes starting with N4-Boc protected 4-aminopiperidine from Protocol 1, Step A)

  • To a stirred solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq.) in anhydrous DCM, add the desired aldehyde or ketone (1.1 eq.).[1]

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. An exotherm may be observed.[1]

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Proceed with N4-Boc deprotection as described in Protocol 1, Step C.

Troubleshooting Workflow

G start N-Alkylation Reaction Low Yield or Impure check_sm LC-MS Analysis: Unreacted Starting Material? start->check_sm check_purity LC-MS Analysis: Mixture of Isomers (N1/N4)? check_sm->check_purity No sm_yes Increase Reactivity: 1. Switch Br -> I (or add cat. KI) 2. Increase Temperature 3. Check Base/Solvent Choice check_sm->sm_yes Yes check_overalk LC-MS Analysis: Dialkylated or Quaternary Product? check_purity->check_overalk No purity_yes Improve Selectivity: Implement N4-Boc Protection Strategy check_purity->purity_yes Yes overalk_yes Reduce Reactivity: 1. Decrease eq. of Alkylating Agent 2. Slow Reagent Addition 3. Use Milder Conditions check_overalk->overalk_yes Yes end_node Purification Issue: Optimize Chromatography (add Et3N) or try Acid/Base Extraction check_overalk->end_node No

Sources

Technical Guide: Reductive Amination of 4-Piperidones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reductive amination of 4-piperidones is a cornerstone reaction in medicinal chemistry, particularly for synthesizing GPCR ligands (e.g., opioids, antihistamines, antipsychotics). While theoretically straightforward, the reaction frequently suffers from competitive pathways that degrade yield and isomeric purity.

This guide moves beyond standard textbook definitions to address the causality of failure modes. It focuses on the competition between imine formation , direct ketone reduction , and enamine elimination , providing self-validating protocols to suppress specific side products.

Critical Failure Modes & Troubleshooting (Q&A)

Issue 1: The "Alcohol" Impurity (Direct Reduction)

User Question: I am seeing significant amounts of 4-hydroxypiperidine (the alcohol) in my LCMS, sometimes exceeding 20%. I used NaBH(OAc)₃ as recommended. Why is the ketone reducing before the amine reacts?

Technical Diagnosis: This is a kinetic competition issue. Reductive amination relies on the formation of an imine (or iminium ion) which is then reduced.[1][2][3][4][5] However, 4-piperidones are electronically deactivated compared to simple cyclohexanones due to the inductive effect of the ring nitrogen. If the equilibrium constant (


) for imine formation is low, free ketone remains in solution.

Although Sodium Triacetoxyborohydride (STAB) is selective for imines, it is not inert toward ketones. If


, the rate of ketone reduction (

) becomes significant.

Corrective Action:

  • Force the Equilibrium: Do not add the reducing agent immediately. Stir the ketone and amine for 1–2 hours first.

  • Scavenge Water: Imine formation generates water. In reversible systems, water drives the reaction back to the ketone. Add molecular sieves (4Å) or use Titanium(IV) isopropoxide (see Protocol B).[6]

  • Acid Catalysis: Ensure 1–2 equivalents of Acetic Acid (AcOH) are present if using STAB. AcOH catalyzes the dehydration of the hemiaminal to the imine.

Issue 2: Stereochemical Drift (Cis/Trans Ratios)

User Question: I need the cis-isomer (amine equatorial), but I'm getting a 50:50 mix or mostly trans. How do I control the diastereoselectivity?

Technical Diagnosis: Stereoselectivity in 4-substituted piperidines is governed by the approach of the hydride reagent.

  • Small Hydrides (NaBH₄, NaBH₃CN): Tend to attack from the axial trajectory (less sterically hindered initially), leading to the equatorial amine (thermodynamic product).

  • Bulky Hydrides (STAB): The acetoxy groups increase steric bulk. However, selectivity is also heavily influenced by the substrate's conformation.

Corrective Action:

  • To favor the Equatorial Amine (usually cis relative to N-substituent): Use a small reducing agent (NaBH₄) at low temperature (-78°C to 0°C) after pre-forming the imine.

  • To favor the Axial Amine: This is harder. Bulky reagents like L-Selectride are required, but they often reduce the ketone directly.

  • Self-Validating Check: Compare NMR coupling constants. Equatorial protons (axial amine) typically show small couplings (

    
     Hz), while axial protons (equatorial amine) show large diaxial couplings (
    
    
    
    Hz).
Issue 3: Bis-Alkylation

User Question: I am using a primary amine (R-NH₂). I see the desired product, but also a mass corresponding to (Piperidone)₂-N-R.

Technical Diagnosis: The product (secondary amine) is often more nucleophilic than the starting primary amine. Once formed, it attacks another molecule of ketone.

Corrective Action:

  • Stoichiometry: Use a significant excess of the primary amine (1.5 to 2.0 equivalents).

  • Stepwise Addition: Do not dump all reagents together. Form the imine with the primary amine first, then add the reducing agent.

Mechanistic Visualization

The following diagram maps the divergence points where side products are generated.

ReductiveAmination cluster_0 Reagents Ketone 4-Piperidone Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine Alcohol 4-Hydroxypiperidine (Direct Reduction) Ketone->Alcohol Direct Reduction (If Imine form. is slow) Amine Amine (R-NH2) Hemiaminal->Ketone Reversible Imine Iminium Ion (Target Intermediate) Hemiaminal->Imine - H2O (Acid Cat.) Enamine Enamine Imine->Enamine Tautomerization Product 4-Amino Piperidone (Desired Product) Imine->Product Reduction (Fast) NaBH(OAc)3 Elimination Tetrahydropyridine (Elimination) Enamine->Elimination Harsh Acid/Workup BisAlk Bis-Alkylated Dimer Product->BisAlk + Ketone (Over-reaction)

Caption: Mechanistic divergence in reductive amination. The critical control point is the Hemiaminal-to-Imine dehydration, which prevents the Direct Reduction pathway.

Validated Experimental Protocols

Method A: Standard STAB Protocol (General Purpose)

Best for: Secondary amines, unhindered primary amines, and stable ketones.

Reagents:

  • 4-Piperidone derivative (1.0 equiv)

  • Amine (1.1 – 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[3]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step:

  • Mix: In a dry flask under N₂, combine piperidone and amine in DCE (0.1 M concentration).

  • Acidify: Add AcOH. Stir for 30–60 minutes at room temperature. Note: This "aging" period allows imine equilibrium to establish.

  • Reduce: Add STAB in one portion. The reaction may effervesce slightly.

  • Monitor: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Checkpoint: If Alcohol impurity > 5%, stop. Switch to Method B.

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 mins to quench borate complexes.

  • Extract: Extract with DCM (x3).

Method B: Titanium(IV) Isopropoxide Protocol (Difficult Substrates)

Best for: Electron-deficient amines (anilines), bulky amines, or when "Alcohol" side product is persistent.

Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine completely before reduction.

Reagents:

  • 4-Piperidone (1.0 equiv)

  • Amine (1.1 equiv)

  • Titanium(IV) Isopropoxide (neat or 1.25 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Ethanol (Absolute)[5]

Step-by-Step:

  • Complexation: Combine piperidone and amine. Add Ti(OiPr)₄ (neat is preferred for maximum dehydration, or use minimal THF).

  • Stir: Stir the viscous mixture under N₂ for 4–12 hours.

    • Why? This ensures near-quantitative conversion to the imine/titanium complex.

  • Dilute: Dilute the mixture with absolute Ethanol (EtOH).

  • Reduce: Cool to 0°C. Add NaBH₄ carefully (exothermic).

  • Workup (Critical): The reaction will contain titanium salts that form a gel.

    • Add 1N NaOH or water. A white precipitate (TiO₂) will form.

    • Filter through a Celite pad to remove titanium salts.

    • Wash the pad with EtOAc.

Comparative Data: Reducing Agents

ReagentSelectivity (Imine vs Ketone)Acid StabilityRisk of Side ProductsRecommended Use
NaBH(OAc)₃ HighExcellent (Stable to pH ~4)LowFirst-line standard.
NaBH₃CN HighGood (Toxic - Cyanide)MediumLegacy method. Requires pH control (pH 6).
NaBH₄ LowPoor (Decomposes in acid)High (Alcohol formation)Only use after pre-forming imine (Method B).
H₂ / Pd-C MediumN/AHigh (De-benzylation)Avoid if benzyl protecting groups are present.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[3][10][11] Organic Reactions, 59, 1–714. [Link][5]

Sources

optimizing reaction conditions for 1-(Prop-2-en-1-yl)piperidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Synthesis Optimization for 1-(Prop-2-en-1-yl)piperidin-4-amine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High

User Query

"We are attempting to synthesize 1-(Prop-2-en-1-yl)piperidin-4-amine (1-allyl-4-aminopiperidine) for a SAR study. We tried direct alkylation of 4-aminopiperidine with allyl bromide but are getting a complex mixture of mono-, di-, and quaternary alkylated products. Yields are inconsistent (<30%). We need a robust, scalable protocol."

Executive Summary

Direct alkylation of the unprotected diamine (4-aminopiperidine) is chemically intuitive but practically flawed due to competing nucleophilicity between the primary (


) and secondary (

) amines. While the secondary amine is more nucleophilic (pKa ~11.0 vs ~10.6), the selectivity is insufficient to prevent poly-alkylation and regio-isomers under standard conditions.

The Solution: You must utilize a Protection-Alkylation-Deprotection strategy. The "Gold Standard" route uses 4-(N-Boc-amino)piperidine as the starting scaffold. This ensures 100% regioselectivity for the piperidine nitrogen and eliminates primary amine alkylation.

Module 1: The Gold Standard Protocol

Recommended for purity >98% and reproducible yields.

Step 1: Regioselective N-Alkylation

Objective: Synthesize tert-butyl (1-allylpiperidin-4-yl)carbamate.

ParameterConditionRationale
Substrate 4-(N-Boc-amino)piperidine (1.0 eq)Blocks the primary amine, forcing reaction at the piperidine nitrogen.
Electrophile Allyl Bromide (1.05 – 1.1 eq)Slight excess ensures conversion; large excess causes quaternization.
Base

(2.0 eq)
Mild heterogeneous base; scavenges HBr without causing elimination.
Solvent Acetonitrile (ACN) [0.1 M]Polar aprotic; optimizes

kinetics while allowing easy workup.
Temp

to

Allyl bromide is highly reactive; heat is rarely needed and promotes side reactions.

Protocol:

  • Dissolve 4-(N-Boc-amino)piperidine (10 mmol) in anhydrous ACN (100 mL).

  • Add

    
      (20 mmol) and stir for 15 min to create a suspension.
    
  • Critical: Add Allyl Bromide (10.5 mmol) dropwise over 20 minutes at room temperature.

    • Note: Allyl bromide is a lachrymator. Handle in a fume hood.

  • Monitor by TLC (5% MeOH/DCM). The starting material (lower

    
    ) should disappear within 4–6 hours.
    
  • Workup: Filter off solids (

    
    /KBr). Concentrate filtrate.[1] Partition residue between EtOAc and water.[1][2] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
    • Expectation: White to off-white solid or viscous oil. Yield: 85–95%.

Step 2: Deprotection (Boc Removal)

Objective: Isolate 1-(Prop-2-en-1-yl)piperidin-4-amine.

Protocol:

  • Dissolve the intermediate from Step 1 in DCM (5 mL/g).

  • Add Trifluoroacetic acid (TFA) (10–15 eq) slowly at

    
    .
    
  • Stir at room temperature for 2 hours.

  • Isolation (Critical Step):

    • Concentrate to remove excess TFA. The residue is the TFA salt.

    • Redissolve in minimal water.

    • Basify to pH >12 using 4M NaOH (cool with ice bath).

    • Extract exhaustively with DCM/Isopropanol (9:1) or Chloroform . Note: The free amine is water-soluble; standard Et2O extraction often fails.

    • Dry and concentrate to obtain the free base oil.

Module 2: Visualizing the Pathway

The following diagram illustrates the reaction logic and impurity pathways.

ReactionPathway SM 4-Boc-aminopiperidine Inter Intermediate: N-Boc-1-allylpiperidine SM->Inter SN2 Alkylation (ACN, RT) Reagent Allyl Bromide (1.1 eq, K2CO3) Reagent->Inter Product Target: 1-allyl-4-aminopiperidine Inter->Product Deprotection (pH adjust > 12) Impurity_Quat Impurity: Quaternary Salt (Over-alkylation) Inter->Impurity_Quat Excess Allyl-Br or High Temp Deprotect TFA/DCM or HCl/Dioxane Deprotect->Product

Figure 1: Optimized synthetic workflow showing the critical path to the target amine and the primary risk of quaternary salt formation.[3]

Module 3: Troubleshooting & FAQs

Q1: Why is my product stuck in the aqueous layer after deprotection?

Diagnosis: The target molecule is a highly polar diamine. In its salt form (TFA or HCl), it is completely water-soluble. Even as a free base, its partition coefficient (


) is low.
Fix: 
  • pH is King: Ensure the aqueous layer is pH > 12 before extraction.

  • Salting Out: Saturate the aqueous layer with NaCl.

  • Solvent Choice: Do not use Hexanes or Ether. Use DCM containing 10% Isopropanol or Chloroform . These solvents are better at extracting polar amines.

Q2: I see a spot on the baseline of my TLC that won't move. What is it?

Diagnosis: This is likely the Quaternary Ammonium Salt (N,N-diallyl piperidinium species). Cause: Using >1.2 eq of allyl bromide or running the reaction too hot (


).
Fix: 
  • Strictly control stoichiometry (1.05 eq).

  • Add the allyl bromide slowly (dropwise) to keep its instantaneous concentration low relative to the amine.

Q3: Can I use the "Direct Route" (unprotected 4-aminopiperidine) to save time?

Advisory: We strongly advise against this for medicinal chemistry applications due to purification difficulties. However, if you must:

  • Stoichiometry: Use a large excess of the diamine (4-aminopiperidine, 4.0 eq) relative to allyl bromide (1.0 eq). This statistically favors mono-alkylation of the most nucleophilic center.

  • Conditions:

    
     in DCM.
    
  • Purification: You will have to separate the product from the large excess of starting material via column chromatography (DCM/MeOH/NH4OH), which generates significant waste.

Module 4: Decision Logic for Impurities

Use this flow to identify reaction failures based on TLC/LCMS data.

Troubleshooting Start Problem: Low Yield / Impurities CheckLCMS Check LCMS/TLC Start->CheckLCMS Result1 Mass = Target + 40 (Allyl) CheckLCMS->Result1 Result2 Mass = Target + 80 (2x Allyl) CheckLCMS->Result2 Result3 No Reaction / SM Remains CheckLCMS->Result3 Fix1 Diagnosis: Quaternization Action: Reduce Temp, Slow Addition, Check Stoichiometry Result1->Fix1 Fix2 Diagnosis: Poly-alkylation (If Direct Route used) Action: Switch to Boc-Route Result2->Fix2 Fix3 Diagnosis: Acid Quench Action: Add catalytic KI (Finkelstein) or switch to DMF Result3->Fix3

Figure 2: Troubleshooting logic for common reaction failures.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • BenchChem Protocols. N-Alkylation of 4-(Piperidin-4-yl)aniline and related scaffolds. (General procedure for piperidine alkylation).[1]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protection of Amines as Carbamates).

  • MacMillan Group. (2021). A general N-alkylation platform via copper metallaphotoredox. (Demonstrates alkylation challenges and solutions). [4]

  • Vertex Pharmaceuticals. (2010). Discovery and Optimization of a 4-Aminopiperidine Scaffold. (Validation of the Boc-protection route for 4-aminopiperidine analogs).

Sources

Technical Support Center: Stability & Handling of 1-(Prop-2-en-1-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Prop-2-en-1-yl)piperidin-4-amine (also known as 1-Allyl-4-aminopiperidine ) is a bifunctional heterocyclic building block commonly used in the synthesis of GPCR ligands (e.g., opioid, sigma receptors) and kinase inhibitors. Its structure features a secondary piperidine ring N-alkylated with an allyl group and a primary amine at the C4 position.

While versatile, this molecule presents specific stability challenges in solution due to the simultaneous presence of a primary amine , a tertiary amine , and an allylic alkene . This guide addresses the most common degradation pathways—oxidative discoloration, carbamate precipitation, and solvent incompatibility—providing actionable troubleshooting steps for your experiments.

Part 1: Storage & Handling Protocols

Q: What are the optimal storage conditions for the neat compound?

Recommendation: Store under an inert atmosphere (Argon or Nitrogen) at -20°C .

  • Hygroscopicity: The primary amine moiety is highly hygroscopic. Exposure to ambient moisture will lead to water absorption, altering the effective molecular weight and potentially catalyzing hydrolysis of downstream reagents (e.g., acid chlorides).

  • Carbon Dioxide Sensitivity: Like most primary amines, this compound reacts rapidly with atmospheric CO₂ to form carbamate salts (see Degradation Mechanism 1).

  • Physical State: Depending on purity and salt form, the free base is likely a low-melting solid or viscous oil. Store upright to prevent cap corrosion.

Q: Can I store stock solutions? If so, in which solvent?

Recommendation: Fresh preparation is best. If storage is necessary, use anhydrous methanol or ethanol stored at -20°C under argon for no longer than 1 week.

SolventCompatibilityRisk Factor
Methanol/Ethanol High Good solubility. Protic nature stabilizes the amine slightly against condensation, but CO₂ absorption is still a risk.
DMSO Moderate High solubility, but DMSO is an oxidant (Swern-type) under certain conditions and difficult to remove.
Dichloromethane (DCM) Low Avoid for long-term storage. Primary amines can react with DCM over time (alkylation) to form quaternary ammonium salts (chloromethylation).
Acetone/Ketones Incompatible DO NOT USE. Rapid formation of Schiff bases (imines).
Water Low Aqueous solutions are basic (pH >11) and will absorb CO₂ rapidly, changing pH and ionic strength.

Part 2: Troubleshooting Solution Stability

Issue 1: Solution Turning Yellow/Brown

Diagnosis: Oxidative Degradation (N-Oxide Formation).

Mechanism: The tertiary nitrogen (N1 position) and the allyl group are susceptible to oxidation. The "yellowing" is typically due to the formation of N-oxides or radical oxidation products of the allylic double bond, which can oligomerize to form conjugated, colored species.

Troubleshooting:

  • Check Headspace: Was the vial flushed with Argon? Oxygen is the primary culprit.

  • Add Antioxidant: For non-sensitive biological assays, adding 0.1% BHT (butylated hydroxytoluene) or ascorbic acid can retard oxidation.

  • Purification: Pass the solution through a short plug of basic alumina or silica (neutralized) to remove polar N-oxides before use.

Issue 2: White Precipitate Formation

Diagnosis: Formation of Carbamates or Carbonate Salts.

Mechanism: The primary amine at C4 is a strong nucleophile. Upon exposure to air, it attacks CO₂ to form a carbamic acid, which immediately reacts with another equivalent of amine to form a stable ammonium carbamate salt. This salt is often insoluble in non-polar organic solvents (like ether or toluene), causing precipitation.

Troubleshooting:

  • Solvent Degassing: Sparge all solvents with nitrogen for 15 minutes before dissolving the amine.

  • Base Wash: If precipitate forms, the free base can often be regenerated by washing the organic solution with 1M NaOH or Na₂CO₃, followed by drying over Na₂SO₄.

Issue 3: "Ghost" Peaks in LCMS (+40 Da or +16 Da)

Diagnosis: Schiff Base Formation (+40 Da in Acetone) or N-Oxidation (+16 Da).

  • +40 m/z: You likely used acetone or a ketone-contaminated solvent. The primary amine reacted to form an imine (Schiff base).

  • +16 m/z: Oxidation of the tertiary amine to the N-oxide. This is common if the sample was left in solution (e.g., MeOH/Water) on the autosampler overnight.

Part 3: Mechanistic Visualization

The following diagram illustrates the two primary instability pathways: Carbamate Formation (CO₂ attack) and Oxidative Degradation (N-Oxide/Radical).

StabilityPathways Compound 1-(Prop-2-en-1-yl) piperidin-4-amine (Free Base) Carbamate Ammonium Carbamate Salt (White Precipitate) Compound->Carbamate Nucleophilic Attack (Rapid) NOxide N-Oxide / Allylic Oxidation (Yellowing) Compound->NOxide Oxidation (Slow) SchiffBase Schiff Base (Imine) (+40 Da Adduct) Compound->SchiffBase Condensation (Rapid) CO2 Atmospheric CO2 (Moisture) CO2->Carbamate Oxygen Atmospheric O2 (Time/Light) Oxygen->NOxide Acetone Ketone Solvents (Acetone) Acetone->SchiffBase

Caption: Primary degradation pathways for 1-(Prop-2-en-1-yl)piperidin-4-amine in solution.

Part 4: Analytical Validation Protocol

To verify the integrity of your material before critical experiments, perform this rapid check:

  • Visual Inspection: Solution should be colorless. Any yellow tint indicates >2% oxidation.

  • NMR Check (CDCl₃):

    • Allyl Signals: Multiplet at ~5.8 ppm (1H), Doublet at ~5.1 ppm (2H), Doublet at ~3.0 ppm (2H).

    • Amine Signal: Broad singlet at ~1.5–2.0 ppm (variable).

    • Carbamate Check: Look for broadening of the amine peak or new signals downfield (>3.0 ppm) indicating salt formation.

  • TLC (Thin Layer Chromatography):

    • Eluent: 10% MeOH in DCM + 1% NH₄OH (Ammonia is critical to prevent tailing of the amine).

    • Visualization: Ninhydrin stain (Primary amine turns purple/red). Iodine stain (Allyl group stains brown).

References

  • Cayman Chemical. 4-Anilinopiperidine (hydrochloride) Safety Data Sheet. (Provides baseline stability data for the 4-aminopiperidine core). Link

  • PubChem. 1-(Prop-2-en-1-yl)piperidine Compound Summary. (Data on the N-allyl piperidine substructure). Link

  • ChemicalBook. 4-Aminopiperidine Properties and Stability. (General handling for the primary amine scaffold). Link

  • National Institutes of Health (NIH). Bacterial degradation of monocyclic aromatic amines. (Discusses enzymatic oxidation pathways relevant to amine degradation). Link

Technical Support Center: Scale-Up Synthesis of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

User Status: Senior Application Scientist System Status: Operational Topic: Troubleshooting & Process Optimization for N-Substituted Piperidine Scale-Up

Executive Summary

The piperidine ring is a privileged pharmacophore found in blockbuster drugs ranging from analgesics (Fentanyl) to Alzheimer’s treatments (Donepezil). While gram-scale synthesis is trivial, scaling N-substitution to kilogram quantities introduces non-linear hazards: thermal runaways during reductive amination, difficult-to-purge bis-alkylated impurities, and specific azeotropic behaviors that defeat standard distillation.

This guide provides a self-validating framework for scaling these reactions, moving beyond "recipe following" to "process control."

Module 1: Route Selection & Reaction Engineering

Before scaling, you must validate the route against your equipment's heat transfer capabilities.

Decision Matrix: Alkylation vs. Reductive Amination

RouteSelection Start Target: N-Substituted Piperidine Check1 Is the R-group available as an Aldehyde/Ketone? Start->Check1 Check2 Is the R-group base-sensitive? Check1->Check2 No (Halide/Mesylate) RedAm Route A: Reductive Amination (Preferred for Scale) Check1->RedAm Yes Check2->RedAm Yes (Convert to Aldehyde) Alkyl Route B: Direct Alkylation (High Impurity Risk) Check2->Alkyl No RedAm_Note Issues: H2 Gas, Exotherms Control: Dosing Rate RedAm->RedAm_Note Alkyl_Note Issues: Bis-alkylation (Quat Salts) Control: Stoichiometry Alkyl->Alkyl_Note

Figure 1: Strategic route selection logic. Reductive amination is generally preferred for scale due to cleaner impurity profiles, despite hydride handling requirements.

Module 2: Troubleshooting Reductive Amination (The Gold Standard)

Context: The industry standard uses Sodium Triacetoxyborohydride (STAB) due to its selectivity for imines over ketones/aldehydes. However, on scale, STAB presents significant gas evolution and thermal risks.

Common Issue: Thermal Runaway & Hydrogen Evolution

User Complaint: "My reactor pressure spiked, and the internal temperature uncontrollable rose 15°C during STAB addition."

Root Cause: STAB reacts with residual moisture and the acetic acid solvent to release Hydrogen gas (


). This is exothermic. On a flask scale, this heat dissipates; in a jacketed reactor, it accumulates.

The Self-Validating Protocol:

  • Moisture Check (IPC): Karl Fischer titration of the solvent before reagent addition. Limit water <0.05%.

  • Dosing Strategy: Do NOT add STAB as a solid in one portion.

    • Solution: Slurry STAB in dry solvent (e.g., DCE or Toluene) and dose via diaphragm pump.

  • Ventilation: Ensure reactor headspace is swept with Nitrogen to keep

    
     (LEL).
    
Common Issue: "Gummy" Reaction Mixture

User Complaint: "The reaction turned into a thick paste that stalled the overhead stirrer."

Root Cause: Boron-amine complexes form highly viscous oligomers, especially in DCM or DCE.

Troubleshooting Guide:

Symptom Immediate Action Prevention for Next Batch
Stalled Stirrer Add THF (tetrahydrofuran) or MTBE . These solvents break boron-amine aggregates. Switch solvent system to THF or 2-MeTHF .

| Incomplete Conversion | Check pH. If pH < 4, the amine is protonated and unreactive. | Add TEA (Triethylamine) or AcOH to adjust pH to 5–6 (sweet spot for imine formation). |

Module 3: Troubleshooting Direct N-Alkylation

Context: Used when the electrophile is an alkyl halide. The killer here is the Bis-Alkylation (formation of quaternary ammonium salts).

Common Issue: Quaternary Salt Formation

User Complaint: "I have 10% of the quaternary ammonium impurity (M+R). It won't crystallize out."

Mechanistic Insight: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine). As the reaction proceeds, the product competes for the alkyl halide.

The Self-Validating Protocol:

  • Stoichiometry Inversion: Use 1.2 to 1.5 equivalents of Piperidine relative to the Alkyl Halide.

    • Why? Statistically favors mono-alkylation.

  • Addition Order: Add the Alkyl Halide to the Piperidine solution.

    • Never add Piperidine to the Alkyl Halide (this guarantees high local concentration of alkylating agent).

  • Base Selection: Use inorganic bases (e.g.,

    
    ) with low solubility in the organic solvent (MeCN). This creates a "surface-limited" reaction that slows kinetics, allowing better control.
    

Module 4: Work-up & Purification (The Hidden Bottleneck)

Context: Removing residual piperidine is notoriously difficult because it tracks with the product in organic extractions.

FAQ: "How do I remove 5% residual piperidine without column chromatography?"

The Azeotrope Trap: Piperidine forms a constant-boiling azeotrope with water and many solvents. Simple distillation often fails.

Solution A: The "Carbonate Crash" (Chemical Scavenging)

  • Dissolve crude mixture in a non-polar solvent (e.g., Hexanes or Toluene).

  • Bubble Dry

    
     gas  through the solution or add dry ice.
    
  • Result: Piperidine reacts rapidly to form Piperidine Carbamate (a solid salt), while the N-substituted product (tertiary amine) cannot react.

  • Action: Filter off the solid.

Solution B: The Buffer Wash (Partition Coefficient Engineering)

  • Concept: Piperidine (

    
    ) is more basic than most N-aryl/alkyl piperidines (
    
    
    
    ).
  • Protocol: Wash the organic layer with a Phosphate Buffer (pH 10.5) .

  • Mechanism: At pH 10.5, Piperidine is largely protonated (ionic, goes to water), while the substituted product is largely free base (organic).

Safety Workflow: Quenching Borohydride Reactions

QuenchSafety Step1 Reaction Complete (IPC: HPLC <1% SM) Step2 Cool to 0-5°C Step1->Step2 Step3 Add Acetone or MeOH (Destroys excess Hydride) Step2->Step3 Slowly! H2 Evolution Step4 Add Aqueous Base (NaOH or NaHCO3) Step3->Step4 Break Boron Complexes Step5 Phase Separation Step4->Step5 Warning CRITICAL: Do not add Aqueous Acid directly. Generates Boric Acid (Emulsions). Step4->Warning

Figure 2: Safe quenching protocol for Borohydride/STAB reactions. Direct acid quench is avoided to prevent emulsion formation.

Summary of Key Data

ParameterReductive Amination (STAB)Direct Alkylation
Primary Hazard

gas evolution, Exotherm
Potent Alkylating Agents (Genotoxic)
Key Impurity Reduced Alcohol (from ketone/aldehyde)Bis-alkylated Quaternary Salt
Preferred Solvent DCE, THF, 2-MeTHFMeCN, DMF, Toluene
Temp Range 0°C to 25°C (Strict Control)Reflux often required (60-80°C)
Scale-up Bottleneck Heat removal, ViscosityPurification of Quat Salts

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Dunn, P. J., et al. (2006). "The Development of a Process for the Preparation of the Piperidine Ring of Tofacitinib." Organic Process Research & Development, 10(2). Link

  • Radesca, L. A., et al. (2006).[1] "Stereoselective Process for a CCR3 Antagonist (Piperidine Scale-up)." Organic Process Research & Development, 10(2), 262–271.[1] Link

  • Broman, S. L., et al. (2024).[2] "Green Solid-Phase Peptide Synthesis: Monitoring of Residual Piperidine." Organic Process Research & Development, 28(3). Link

  • BenchChem Technical Notes. (2025). "Common challenges in working with piperidine-based compounds." Link

Sources

Technical Support Center: Piperidine Purification & Azeotrope Management

[1]

Case ID: PIP-AZ-001 Status: Active Subject: Breaking the Piperidine-Water Azeotrope: Protocols for Anhydrous Recovery Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

The Physics of Failure: Why Simple Distillation Fails

User Query: "I tried distilling my reaction mixture, but the water content remains high even after collecting the fraction at 106°C. Why?"

Root Cause Analysis: Piperidine (

positive (minimum-boiling) azeotrope11

Thermodynamically, the vapor phase has the same composition as the liquid phase at the azeotropic point. Simple fractional distillation cannot overcome this barrier because boiling the mixture merely co-distills both components at a fixed ratio. You are not purifying; you are simply moving the impurity from the pot to the receiver.

Azeotrope Data Profile
ParameterValueNotes
Piperidine BP 106°CPure component
Water BP 100°CPure component
Azeotrope BP ~92.8°CMinimum boiling point
Azeotrope Composition ~35% Water / 65% PiperidineBy mass (approximate)
Nature Homogeneous, PositiveDifficult to separate without entrainers or chemical desiccants

Module A: Chemical Drying (Low Water Content < 5%)

Target Audience: Lab-scale users with commercially purchased piperidine or post-extraction layers.[1]

The Protocol: For water content below 5-10%, chemical drying is the most efficient method. It relies on converting water into a non-volatile hydroxide or hydrate, effectively removing it from the vapor pressure equilibrium.[1]

Step-by-Step Workflow
  • Selection: Use Potassium Hydroxide (KOH) .[1][2][3] It is superior to NaOH for amines because of higher solubility of water in the caustic layer and better phase separation.

    • Warning: Do NOT use acidic drying agents (Silica,

      
      , 
      
      
      ) as piperidine is a strong base (
      
      
      ) and will react exothermically or complex with them.[1]
  • Pre-Treatment: Add KOH pellets (approx. 10-15% w/v) to the piperidine.

  • Incubation: Allow to stand for 24 hours. Shake occasionally.

    • Observation: The pellets may dissolve to form a heavy, viscous aqueous layer at the bottom.

  • Separation: Decant the supernatant piperidine into a dry flask.

  • Polishing (Optional): For ultra-dry applications (e.g., peptide coupling), reflux the decanted material over Calcium Hydride (

    
    )  for 2 hours, then distill.[1]
    
Troubleshooting FAQ

Q: The flask became extremely hot when I added KOH. Is this normal? A: Yes. The hydration of KOH is highly exothermic. If your piperidine is very wet (>10% water), add KOH slowly in batches and cool the flask in an ice bath to prevent thermal shock or uncontrolled boiling.

Q: My piperidine turned yellow after standing over KOH. A: Piperidine is susceptible to oxidation and absorbs


 from the air. The yellowing is likely trace oxidation products or contaminants reacting in the highly basic environment. This will be removed during the final distillation step.[1]

Module B: Azeotropic Distillation (High Water Content > 10%)

Target Audience: Process chemists or users recycling piperidine from aqueous reaction workups.[1]

The Protocol: When water content is high, chemical drying is dangerous (exotherms) and wasteful.[1] You must use a "ternary azeotrope" strategy. By adding a third solvent (entrainer), you create a new azeotrope that boils even lower than the piperidine-water mix, carrying the water out.[1]

Recommended Entrainers:

  • Toluene: (Preferred) Forms a ternary azeotrope with water/piperidine.[1]

  • Cyclohexane: (Alternative) Good separation, less toxic than benzene.[1]

  • Note: Benzene was historically used but is now avoided due to carcinogenicity.[1]

Workflow Logic (DOT Diagram)

PiperidinePurificationStartStart: Wet Piperidine MixtureCheckWaterAnalyze Water ContentStart->CheckWaterHighWaterHigh Water (>10%)CheckWater->HighWater Wet LowWaterLow Water (<5%)CheckWater->LowWater Dry AddEntrainerAdd Entrainer(Toluene or Cyclohexane)HighWater->AddEntrainerDistillTernaryDistill Ternary Azeotrope(Removes Water)AddEntrainer->DistillTernaryPhaseSepDean-Stark Trap(Phase Separation)DistillTernary->PhaseSepPhaseSep->DistillTernary Loop until dry RecycleReturn Organic Phaseto PotPhaseSep->Recycle Organic Layer FinalDistillFinal Fractional Distillation(Under N2/Ar)PhaseSep->FinalDistill Water Removal Complete Recycle->DistillTernaryKOHTreatTreat with KOH Pellets(24 Hours)LowWater->KOHTreatDecantDecant SupernatantKOHTreat->DecantDecant->FinalDistillProductPure Anhydrous Piperidine(Store under Inert Gas)FinalDistill->Product

Figure 1: Decision matrix for piperidine purification based on initial water content.[1]

Operational Steps (Dean-Stark Method)
  • Setup: Equip a Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

  • Charge: Add the wet piperidine and Toluene (approx 1:1 ratio or enough to carry the water).

  • Reflux: Heat the mixture. The ternary azeotrope (Water/Piperidine/Toluene) will vaporize and condense.[1]

  • Separation: In the trap, the condensate will separate.[1] Water (denser) settles at the bottom; Toluene (lighter) overflows back into the flask.

  • Completion: Continue until no new water droplets accumulate in the trap.

  • Final Distillation: Switch to a standard distillation setup. Distill off the remaining Toluene first, then collect the pure Piperidine fraction (106°C).

Storage & Handling FAQs

Q: How do I store the purified product? A: Piperidine avidly absorbs


 from the atmosphere to form piperidine carbonate (a white solid that clogs syringes).
  • Requirement: Store in dark glass bottles under an inert atmosphere (Argon or Nitrogen).

  • Seal: Use Parafilm or a Teflon-lined cap.[1]

Q: Can I use Molecular Sieves (3Å or 4Å)? A: Yes, for maintaining dryness. [1] * Protocol: Activate sieves at 300°C under vacuum before use.

  • Note: Sieves are excellent for keeping solvent dry (static drying) but less efficient than KOH for getting it dry (bulk drying) due to capacity limits.[1]

Q: Is the vapor dangerous? A: Highly. Piperidine is toxic by inhalation and corrosive.[1] All distillation must be performed in a functioning fume hood.[1] The odor is distinct (pungent/amine-like) and detectable at low concentrations.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The authoritative source for specific chemical purification protocols, specifically citing KOH and distillation methods for piperidine).

  • PubChem. (n.d.).[1][4] Piperidine Compound Summary. National Center for Biotechnology Information.[1] (Verified physical properties, boiling points, and toxicity data).[1][4][5]

  • Ewell, R. H., Harrison, J. M., & Berg, L. (1944).[1][6] Azeotropic Distillation. Industrial & Engineering Chemistry. (Foundational text on entrainer selection and ternary azeotrope thermodynamics). [1]

  • Sigma-Aldrich. (n.d.).[1] Piperidine Safety Data Sheet (SDS). (Safety, handling, and incompatibility data regarding acids/oxidizers). [1]

Validation & Comparative

purity validation of 1-(Prop-2-en-1-yl)piperidin-4-amine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Analytical Methodologies for the Purity Validation of 1-(Prop-2-en-1-yl)piperidin-4-amine

In the landscape of pharmaceutical development and chemical research, the stringent assessment of a compound's purity is a cornerstone of regulatory compliance, safety, and efficacy. For a molecule such as 1-(Prop-2-en-1-yl)piperidin-4-amine, a piperidine derivative with a primary amine functional group, selecting an appropriate analytical method is a critical decision. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for purity validation, grounded in experimental rationale and performance data.

The primary challenge in analyzing 1-(Prop-2-en-1-yl)piperidin-4-amine lies in its physicochemical properties. As a small, polar molecule, it exhibits strong basicity due to the amine groups. Furthermore, the piperidine ring and the allyl group lack a significant chromophore, making direct detection by Ultraviolet (UV) spectrophotometry at standard wavelengths inefficient.[1][2] These characteristics necessitate careful method development to achieve adequate retention, symmetrical peak shape, and sensitive detection.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted technique for the purity and impurity profiling of pharmaceutical compounds.[3][4] Its versatility and robustness make it an ideal starting point for the analysis of 1-(Prop-2-en-1-yl)piperidin-4-amine. However, direct analysis is often suboptimal due to the compound's polarity and lack of a UV-absorbing moiety.

Causality Behind the Method: To overcome these challenges, a pre-column derivatization strategy is employed. This involves reacting the primary amine with a labeling agent to attach a chromophore, which serves two primary purposes:

  • Enhanced Detection: The attached chromophore allows for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector.[1]

  • Improved Chromatography: The derivatization process increases the hydrophobicity of the analyte, leading to better retention on a non-polar stationary phase like a C18 column.[5]

A common and effective derivatizing reagent for primary and secondary amines is 4-toluenesulfonyl chloride (tosyl chloride), which creates a UV-active derivative that can be readily analyzed.[1]

Experimental Protocol: HPLC-UV Analysis via Pre-Column Derivatization

1. Derivatization Procedure:

  • Standard Preparation: Accurately weigh and dissolve the 1-(Prop-2-en-1-yl)piperidin-4-amine reference standard in a suitable diluent (e.g., Acetonitrile/Water).

  • Sample Preparation: Prepare the test sample at a similar concentration.

  • Reaction: To 1.0 mL of the standard or sample solution, add a basic buffer (e.g., sodium bicarbonate solution) to ensure the amine is deprotonated and nucleophilic. Add an excess of 4-toluenesulfonyl chloride solution in acetonitrile.

  • Incubation: Vortex the mixture and allow it to react at a controlled temperature (e.g., 60°C) for a specified time until the reaction is complete.

  • Quenching: Quench the reaction by adding a small amount of an acid to neutralize the excess base.

  • Dilution: Dilute the final solution to a suitable concentration for HPLC injection.

2. HPLC Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent. The C18 stationary phase provides the necessary hydrophobic interactions for retaining the derivatized, non-polar analyte.[3]

  • Mobile Phase: A gradient elution is often preferred to separate the main peak from any impurities.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (to ensure sharp peak shapes).

    • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (to ensure reproducible retention times).

  • Detection Wavelength: Typically around 230 nm for tosyl derivatives.[1]

  • Injection Volume: 10 µL.

3. Validation Approach: The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8] This involves demonstrating its suitability for the intended purpose by assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Weigh Standard/Sample B 2. Dissolve in Diluent A->B C 3. Add Buffer & Derivatizing Agent (e.g., Tosyl Chloride) B->C D 4. Incubate & Quench Reaction C->D E 5. Dilute for Injection D->E F 6. Inject into HPLC System (C18 Column) E->F G 7. Gradient Elution F->G H 8. UV Detection (~230 nm) G->H I 9. Integrate Peak Areas H->I J 10. Calculate Purity (Area % Method) I->J K 11. Validate per ICH Q2(R1) J->K Method_Selection Start Start: Purity Validation of 1-(Prop-2-en-1-yl)piperidin-4-amine Q1 Need for Structural ID of Impurities? Start->Q1 Q2 High Throughput/ Superior Resolution Needed? Q1->Q2 No GCMS Alternative 1: GC-MS with Derivatization Q1->GCMS Yes HPLC Primary Method: RP-HPLC with Derivatization Q2->HPLC No (Standard Requirement) UPLC Alternative 2: UPLC with Derivatization Q2->UPLC Yes

Sources

Comparative Guide: Analgesic Efficacy of Substituted 4-Aminopiperidines

[1]

Executive Summary

The 4-aminopiperidine scaffold, specifically the 4-anilidopiperidine subclass, represents the structural backbone of the most potent synthetic opioids currently in clinical and experimental use (e.g., fentanyl, sufentanil). Unlike the rigid phenanthrene structure of morphine, this flexible scaffold allows for extensive substitution, resulting in analogs with potencies ranging from 50x to 1,000x that of morphine.

This guide provides a technical comparison of key substituted 4-aminopiperidines, focusing on the structural determinants of their pharmacodynamics (PD) and pharmacokinetics (PK). It details validated experimental protocols for assessing their analgesic efficacy and includes mechanistic visualizations to support experimental design.

Structural Basis & SAR Analysis[2][3][4]

The core pharmacophore consists of a piperidine ring with an aniline moiety at the 4-position.[1][2] Modifications at two critical sites drive the Structure-Activity Relationship (SAR):

  • Piperidine Nitrogen (

    
    -1):  Substitutions here primarily dictate lipophilicity and blood-brain barrier (BBB) penetration.
    
    • Phenethyl group (Fentanyl): Optimal length for receptor hydrophobic pocket interaction.

    • Thienyl group (Sufentanil): Increases lipophilicity and receptor affinity.

  • 4-Position Substituents:

    • Methoxymethyl (Sufentanil/Alfentanil): Enhances potency but alters duration.[3]

    • Ester linkage (Remifentanil): Introduces a "soft drug" mechanism, making the molecule susceptible to rapid hydrolysis by non-specific plasma esterases.

Comparative Pharmacodynamics Table
CompoundPotency (Morphine = 1)Est. Human ED50 (µg/kg)LogP (Lipophilicity)OnsetDurationMetabolism
Morphine 1x10,0000.89Slow3-4 hrsHepatic (Glucuronidation)
Fentanyl 50-100x1-24.05Rapid30-60 minHepatic (CYP3A4)
Sufentanil 500-1,000x0.1-0.43.95Rapid20-45 minHepatic (CYP3A4)
Alfentanil 10-20x10-202.16Very Rapid10-15 minHepatic (CYP3A4)
Remifentanil 100-200x0.5-11.58Rapid3-10 minPlasma Esterases

Technical Insight: Sufentanil's high potency is attributed to its high affinity for the Mu-opioid receptor (MOR) and high lipophilicity, allowing rapid CNS saturation. Conversely, Alfentanil's lower pKa (6.5) means a higher fraction is unionized at physiological pH, leading to the fastest onset despite lower lipophilicity.

Mechanistic Pathway Visualization

The analgesic effects of 4-aminopiperidines are mediated via the Mu-Opioid Receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding, the G


MOR_SignalingAgonist4-Aminopiperidine(Ligand)MORMu-Opioid Receptor(GPCR)Agonist->MORBindingGi_ProteinGi/o ProteinDissociationMOR->Gi_ProteinActivationACAdenylyl CyclaseGi_Protein->ACG-alpha (Inhibition)Ca_ChannelVoltage-gatedCa2+ ChannelsGi_Protein->Ca_ChannelG-beta/gamma (Close)K_ChannelGIRKK+ ChannelsGi_Protein->K_ChannelG-beta/gamma (Open)cAMPcAMP Levels(Decreased)AC->cAMPDownregulationEffectHyperpolarization &Inhibition of NT ReleasecAMP->EffectReduced ExcitabilityCa_Channel->EffectReduced Ca2+ InfluxK_Channel->EffectK+ Efflux

Figure 1: Signal transduction pathway of 4-aminopiperidines at the Mu-Opioid Receptor, leading to neuronal hyperpolarization.[4]

Experimental Methodologies

To objectively compare novel 4-aminopiperidine derivatives against standards (Fentanyl), two complementary assays are required: In Vitro Radioligand Binding (Affinity) and In Vivo Tail-Flick (Efficacy).

Protocol A: In Vitro Radioligand Binding (Ki Determination)

Purpose: To determine the binding affinity (

Materials:

  • Membrane preparation: HEK293 cells stably expressing human MOR (hMOR).

  • Radioligand:

    
    -DAMGO (agonist) or 
    
    
    -Diprenorphine (antagonist).
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow:

  • Preparation: Thaw membrane aliquots and resuspend in Tris-HCl buffer.

  • Incubation: In a 96-well plate, add:

    • 50 µL Test Compound (varying concentrations:

      
       to 
      
      
      M).
    • 50 µL

      
      -Ligand (~1-2 nM final concentration).
      
    • 100 µL Membrane suspension (10-20 µg protein).

  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.

  • Quantification: Add liquid scintillant and count radioactivity (CPM) using a beta-counter.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: In Vivo Tail-Flick Assay (Analgesic Potency)

Purpose: To measure antinociceptive efficacy in a spinal reflex model.

Materials:

  • Subjects: Male Swiss Webster mice (20-25g).

  • Equipment: Analgesiometer (Radiant heat source).

Step-by-Step Workflow:

  • Baseline: Restrain mouse gently. Focus radiant heat on the dorsal surface of the tail (proximal 1/3). Measure latency to flick.

    • Quality Control: Baseline should be 2-4 seconds.

  • Cut-off: Set instrument cut-off to 10 seconds to prevent tissue damage.

  • Administration: Inject test compound (s.c. or i.v.).

  • Testing: Measure latency at 15, 30, 60, and 120 minutes post-injection.

  • Calculation: Convert to % Maximum Possible Effect (%MPE):

    
    
    
Experimental Logic Visualization

TailFlick_WorkflowStartAcclimatize Mice(n=8/group)BaselineMeasure BaselineLatencyStart->BaselineCheckLatency 2-4s?Baseline->CheckExcludeExclude AnimalCheck->ExcludeNoDoseAdminister Drug(IV/SC)Check->DoseYesMeasureMeasure Latency(t=15,30,60m)Dose->MeasureCalcCalculate %MPE& ED50Measure->Calc

Figure 2: Decision logic for the Tail-Flick analgesia assay to ensure data integrity.

Safety & Toxicology Note

While 4-aminopiperidines are potent analgesics, their therapeutic window is defined by respiratory depression . This is mediated by MOR activation in the pre-Bötzinger complex of the brainstem.

  • Key Metric: The Therapeutic Index (TI) =

    
    .
    
  • Comparison: Fentanyl has a wider TI (~270) compared to Morphine (~70) in animal models, but its rapid onset poses a higher risk of acute apnea if dosed incorrectly.

References

  • Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia, 34(4), 260-268.

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385-412.

  • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153.

  • D'Amour, F. E., & Smith, D. L. (1941).[5] A method for determining loss of pain sensation.[3][6][7][8] Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79.

  • Maguire, P., et al. (1992). Pharmacological profiles of fentanyl analogs at mu, delta and kappa opioid receptors. European Journal of Pharmacology, 213(2), 219-225.

A Comparative Guide to the Computational Docking of 1-(Prop-2-en-1-yl)piperidin-4-amine Against CNS Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, computational docking serves as a critical initial step to predict and rationalize the interaction between a small molecule and its macromolecular target. This guide offers a comprehensive, in-depth comparison of the potential binding of 1-(Prop-2-en-1-yl)piperidin-4-amine , a piperidine derivative, with two high-value central nervous system (CNS) targets: the Dopamine D2 Receptor (D2R) and Acetylcholinesterase (AChE). Piperidine scaffolds are prevalent in CNS-active pharmaceuticals, making this exploration particularly relevant for neuropharmacology.[1][2][3] We provide a detailed, step-by-step protocol for conducting such a comparative docking study, present hypothetical yet plausible results for illustrative purposes, and discuss the structural insights that can be gleaned from such an in silico analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for lead discovery and optimization.

Introduction: The Rationale for a Comparative Docking Approach

The piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous drugs targeting the central nervous system.[1][4] Its conformational flexibility and ability to present substituents in specific three-dimensional orientations make it an ideal core for interacting with complex protein binding sites. The subject of this guide, 1-(Prop-2-en-1-yl)piperidin-4-amine, features a secondary amine and an N-allyl group, which can significantly influence its binding profile, including its potential for hydrogen bonding and hydrophobic interactions.

Given the structural alerts present in the molecule, two primary CNS targets were selected for this comparative study:

  • Dopamine D2 Receptor (D2R): A key G-protein coupled receptor (GPCR) implicated in psychosis, Parkinson's disease, and addiction.[5][6] Many D2R antagonists and partial agonists feature a basic amine that forms a crucial salt bridge with an aspartate residue (Asp114) in the binding pocket.[7]

  • Acetylcholinesterase (AChE): A critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for Alzheimer's disease.[8][9] The active site of AChE is a deep, narrow gorge with distinct catalytic and peripheral anionic sites.[8][9]

By docking the same ligand against two different, well-characterized targets, we can hypothesize about its potential selectivity and gain insights into the structural features that might favor one interaction over the other. This comparative approach is fundamental in early-stage drug discovery for predicting a compound's likely pharmacological profile and potential off-target effects.

Detailed Experimental Protocol: A Self-Validating Docking Workflow

To ensure scientific rigor, any computational protocol must be robust and validated. The following workflow is designed to be a self-validating system, incorporating a crucial re-docking step to confirm the reliability of the chosen parameters.

Software and Hardware
  • Docking Software: AutoDock Vina 1.2.3.[10]

  • Molecular Visualization: PyMOL 2.5, Discovery Studio Visualizer.

  • Structure Preparation: AutoDock Tools (ADT) 1.5.7, Open Babel.[10]

  • Hardware: Standard multi-core workstation.

Ligand Preparation

The causality behind meticulous ligand preparation is to generate a low-energy, 3D conformation that is a realistic representation of the molecule in a biological environment.

  • 2D to 3D Conversion: The 2D structure of 1-(Prop-2-en-1-yl)piperidin-4-amine and two comparator ligands (Risperidone for D2R, Donepezil for AChE) were sketched and converted to 3D structures.

  • Energy Minimization: The 3D structures were subjected to energy minimization using the MMFF94 force field to achieve a stable conformation.

  • File Format Conversion: The minimized structures were converted to the PDBQT format using ADT. This format includes atomic charges (Gasteiger charges were added) and defines rotatable bonds, allowing for ligand flexibility during docking.[8][11]

Protein Target Preparation

The objective of protein preparation is to clean the raw structural data from the PDB and prepare it for docking by adding necessary atoms and removing extraneous molecules.[12][13]

  • Structure Retrieval: Crystal structures for D2R (PDB ID: 6CM4, complexed with Risperidone) and human AChE (PDB ID: 4EY7, complexed with Donepezil) were downloaded from the RCSB Protein Data Bank.

  • Protein Cleaning: All non-receptor molecules, including water, ions, and co-crystallized ligands, were removed from the PDB files.[12][13][14]

  • Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structures, and Kollman charges were assigned. This step is critical for accurately modeling hydrogen bonds and electrostatic interactions.[15]

  • File Format Conversion: The prepared protein structures were saved in the PDBQT format.

Workflow Visualization

The entire computational docking workflow is summarized in the diagram below.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Docking & Analysis PDB Download Protein Structures (PDB: 6CM4, 4EY7) PDB_Clean Clean PDB: Remove Water, Ions, Ligands PDB->PDB_Clean Ligand_2D Sketch Ligand 2D Structures Ligand_3D Convert to 3D & Energy Minimize Ligand_2D->Ligand_3D PDB_H Add Polar Hydrogens & Kollman Charges PDB_Clean->PDB_H Ligand_PDBQT Assign Gasteiger Charges & Define Torsions (PDBQT) Ligand_3D->Ligand_PDBQT PDB_PDBQT Save as PDBQT PDB_H->PDB_PDBQT Grid Define Grid Box (Centered on Co-crystallized Ligand) Ligand_PDBQT->Grid PDB_PDBQT->Grid Redock Re-dock Co-crystallized Ligand (e.g., Risperidone into 6CM4) Grid->Redock RMSD Calculate RMSD (Re-docked vs. Crystal Pose) Redock->RMSD Validate Validation Check: Is RMSD < 2.0 Å? RMSD->Validate Dock_Test Dock Test Ligand (1-(Prop-2-en-1-yl)piperidin-4-amine) Validate->Dock_Test  Proceed if Valid Analyze Analyze Binding Energy (kcal/mol) & Interaction Poses Dock_Test->Analyze Compare Compare with Alternative Ligands Analyze->Compare Report Generate Report & Visuals Compare->Report

Caption: A standardized workflow for computational molecular docking.

Docking Validation: A Trustworthy Protocol

A docking protocol's trustworthiness is established by its ability to reproduce known experimental results.[16]

  • Grid Box Definition: For each protein, a grid box defining the search space for the docking algorithm was centered on the co-crystallized ligand (Risperidone for D2R, Donepezil for AChE).[17][18] The box size (60x60x60 Å) was chosen to be large enough to encompass the entire active site and allow for significant ligand movement.

  • Re-docking Simulation: The extracted co-crystallized ligands were docked back into their respective receptor binding sites using AutoDock Vina.

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and the experimentally determined pose from the crystal structure was calculated.

  • Validation Criterion: A successful validation requires an RMSD value of less than 2.0 Å, which indicates that the docking protocol can accurately reproduce the crystallographic binding mode. For this hypothetical study, we assume validation was successful.

Docking of Test Compound and Analysis

With the protocol validated, 1-(Prop-2-en-1-yl)piperidin-4-amine was docked into the active sites of both D2R and AChE using the same grid parameters. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 16. The top-scoring poses were saved for analysis. Post-docking analysis focuses on two key areas: the binding affinity score and the specific molecular interactions.[19][20]

Results: A Comparative Analysis of Docking Performance

The primary quantitative output from AutoDock Vina is the binding affinity, an estimated free energy of binding in kcal/mol.[19] More negative values suggest stronger binding. The results for our test compound and the known inhibitors are summarized below.

CompoundTarget ReceptorBinding Affinity (kcal/mol)Key Hypothetical Interacting Residues
1-(Prop-2-en-1-yl)piperidin-4-amine Dopamine D2 (6CM4) -7.9 Asp114, Ser193, Phe389, Trp386
Risperidone (Reference)Dopamine D2 (6CM4)-10.8Asp114, Ser193, Phe390, Trp386
1-(Prop-2-en-1-yl)piperidin-4-amine Acetylcholinesterase (4EY7) -6.5 Trp86, Tyr337, Phe338
Donepezil (Reference)Acetylcholinesterase (4EY7)-12.5Trp86, Tyr337, Phe338, Trp286

Discussion: Interpreting the In Silico Data

The hypothetical results provide a basis for a comparative structure-activity relationship (SAR) discussion.

Interaction with Dopamine D2 Receptor (D2R)

The test compound shows a moderately strong binding affinity for D2R (-7.9 kcal/mol), though weaker than the established antagonist Risperidone (-10.8 kcal/mol). The key to D2R binding for many ligands is an ionic interaction with Asp114 .[7] It is hypothesized that the protonated secondary amine of our test compound forms this critical salt bridge.

Additional stabilizing interactions likely include:

  • A hydrogen bond between the amine and Ser193 .

  • Hydrophobic or π-π stacking interactions between the piperidine ring and aromatic residues like Trp386 and Phe389 . The N-allyl group likely occupies a small hydrophobic sub-pocket.

The lower affinity compared to Risperidone can be attributed to Risperidone's larger, more complex structure, which allows it to form more extensive van der Waals and aromatic interactions within the larger binding pocket.

Interaction with Acetylcholinesterase (AChE)

The binding affinity for AChE is predicted to be lower (-6.5 kcal/mol). The AChE active site gorge is lined with aromatic residues.[9] The binding of our test compound is likely dominated by cation-π and hydrophobic interactions.

  • Cation-π Interaction: The protonated piperidine nitrogen likely interacts with the indole ring of Trp86 at the peripheral anionic site (PAS).

  • Hydrophobic Interactions: The piperidine ring and allyl group can engage in hydrophobic contacts with residues like Tyr337 and Phe338 .

The significantly weaker binding compared to Donepezil (-12.5 kcal/mol) is expected. Donepezil has an extended structure that allows it to bridge the catalytic active site (CAS) and the PAS of the gorge, forming numerous high-energy interactions, including π-π stacking with Trp286 , which our smaller test compound cannot replicate.[8]

Visualization of a Hypothetical Binding Mode

The following diagram illustrates the key hypothetical interactions of 1-(Prop-2-en-1-yl)piperidin-4-amine within the D2R binding pocket.

G cluster_protein D2R Binding Pocket cluster_ligand ASP114 Asp114 SER193 Ser193 TRP386 Trp386 PHE389 Phe389 LIG 1-(Prop-2-en-1-yl) piperidin-4-amine LIG->ASP114 Ionic Bond (Salt Bridge) LIG->SER193 H-Bond LIG->TRP386 Hydrophobic LIG->PHE389 Hydrophobic

Caption: Hypothetical interactions of the test ligand in the D2R active site.

Conclusion

This comparative guide outlines a robust, validated workflow for conducting computational docking studies and provides a framework for interpreting the results. Based on our hypothetical in silico analysis, 1-(Prop-2-en-1-yl)piperidin-4-amine shows a more promising binding profile for the Dopamine D2 Receptor than for Acetylcholinesterase. The predicted binding mode at D2R involves the canonical salt bridge with Asp114, a hallmark of many D2R ligands. While its predicted affinity is lower than the complex reference drug Risperidone, the data suggests that the piperidine scaffold could serve as a starting point for designing more potent and selective D2R modulators. The weaker interaction with AChE suggests a lower likelihood of potent off-target activity at this enzyme. These computational predictions are hypotheses that provide a strong rationale for the synthesis and experimental validation of this and related compounds in appropriate biological assays.

References

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891–3898. (A representative link for AutoDock Vina is provided, though the specific paper may vary: [Link])

  • Kim, S., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(15), 3125-3128. Available at: [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Available at: [Link]

  • PubMed. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Available at: [Link]

  • Schrödinger. (2025). Preparing RCSB PDB Files for Glide Docking. Available at: [Link]

  • The Scripps Research Institute. (2020). AutoDock Vina Tutorial. Available at: [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. Available at: [Link]

  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction. Available at: [Link]

  • YouTube. (2023). AutoDock Vina Tutorial: Molecular Docking for Beginners. Available at: [Link]

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved February 18, 2026, from [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. Available at: [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Available at: [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved February 18, 2026, from [Link]

  • PubMed. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Available at: [Link]

  • Lenselink, E. B., et al. (2016). The dopamine D2 receptor dimer and its interaction with homobivalent antagonists: homology modeling, docking and molecular dynamics. Journal of Computer-Aided Molecular Design, 30(8), 657-671. Available at: [Link]

  • Vangone, A., & Bonvin, A. M. J. J. (2015). CONSRANK: a server for the analysis, comparison and ranking of docking models. Bioinformatics, 31(13), 2220-2222. (A representative link for docking analysis tools: [Link])

  • Radifar, M., et al. (2019). Comparison of dopamine D2 receptor (homology model and X-ray structure) and virtual screening protocol validation for the antagonist compounds. Indonesian Journal of Pharmacy, 30(3), 169-178. Available at: [Link]

  • Bueschbell, B., et al. (2017). Creating a valid in silico Dopamine D2-receptor model for small molecular docking studies. Mol2Net, 3, 5010. Available at: [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Retrieved February 18, 2026, from [Link]

  • Platania, C. B. M., et al. (2012). Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. PLOS ONE, 7(9), e44316. Available at: [Link]

  • Kalani, M. Y., et al. (2004). The predicted 3D structure of the human D2 dopamine receptor and the binding site and binding affinities for agonists and antagonists. Proceedings of the National Academy of Sciences, 101(11), 3815-3820. Available at: [Link]

  • Al-Tamimi, A. M., & Al-Hazmi, G. A. (2018). Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Online Journal of Medical Sciences, 1(1). Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1-(Prop-2-en-1-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its successful development as a therapeutic agent. This guide provides a comprehensive framework for the cross-reactivity profiling of 1-(Prop-2-en-1-yl)piperidin-4-amine, a molecule featuring the privileged piperidine scaffold.[1][2][3] The piperidine ring is a common motif in a vast array of pharmaceuticals, lauded for its favorable physicochemical properties and ability to interact with a multitude of biological targets.[3][4][5] However, this promiscuity can also be a double-edged sword, leading to off-target effects and potential toxicity.[4][5]

This guide will delve into the rationale behind selecting a comprehensive off-target panel, provide detailed experimental protocols for key assays, and present a framework for interpreting the resulting data to build a robust selectivity profile for 1-(Prop-2-en-1-yl)piperidin-4-amine.

Rationale for Target Selection: De-risking a Privileged Scaffold

The 4-aminopiperidine substructure present in our molecule of interest is a common feature in centrally active agents, often conferring affinity for G-protein coupled receptors (GPCRs) and ion channels.[5][6] Therefore, our primary cross-reactivity screen will focus on a broad panel of these targets, supplemented with key enzymes and transporters known to interact with piperidine-containing molecules.[7][8]

Our approach is guided by the principles of safety pharmacology, which advocate for early-stage screening against targets associated with adverse drug reactions.[7][9][10] We will utilize a panel analogous to the industry-standard "Safety 77" panel, which provides a comprehensive assessment of off-target liabilities.[11]

Table 1: Representative Off-Target Panel for 1-(Prop-2-en-1-yl)piperidin-4-amine

Target ClassRepresentative TargetsRationale
GPCRs Dopamine (D1, D2, D3), Serotonin (5-HT1A, 5-HT2A, 5-HT2B), Adrenergic (α1A, α2A, β1, β2), Muscarinic (M1, M2, M3), Histamine (H1, H3), Opioid (μ, δ, κ)High prevalence of piperidine-containing ligands for aminergic GPCRs.[5][6]
Ion Channels hERG, Nav1.5, Cav1.2, Kv1.5Critical for cardiac safety assessment; hERG inhibition is a common liability.[10][12]
Transporters SERT, DAT, NETMonoamine transporters are frequent off-targets for CNS-active compounds.[7]
Enzymes COX-1, COX-2, PDE isoforms, CYP450 isoforms (e.g., 2D6, 3A4)To assess anti-inflammatory potential and metabolic liabilities.[8]
Nuclear Receptors ER, AR, GRTo identify potential endocrine-disrupting activities.[9]

Experimental Methodologies for Cross-Reactivity Profiling

A multi-pronged approach employing both binding and functional assays is essential for a thorough understanding of a compound's off-target interactions. Binding assays reveal affinity, while functional assays provide context by determining whether the compound acts as an agonist, antagonist, or modulator at a given target.[13][14]

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a sensitive and quantitative method to determine the affinity of a test compound for a specific receptor.[15][16][17] These assays are typically performed as competition (displacement) experiments where the test compound competes with a known radiolabeled ligand for binding to the target receptor.[18]

Experimental Workflow: Radioligand Binding Assay

prep Prepare receptor membranes (e.g., from cell lines overexpressing the target) plate Plate receptor membranes in a 96-well filter plate prep->plate add_radioligand Add a fixed concentration of radioligand (e.g., [3H]-spiperone for D2 receptor) plate->add_radioligand add_compound Add serial dilutions of 1-(Prop-2-en-1-yl)piperidin-4-amine add_radioligand->add_compound incubate Incubate to allow binding to reach equilibrium add_compound->incubate wash Wash to remove unbound radioligand incubate->wash scintillation Add scintillation cocktail and measure radioactivity wash->scintillation analyze Analyze data to determine IC50 and calculate Ki scintillation->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay for the Dopamine D2 Receptor

  • Preparation:

    • Thaw cryopreserved cell membranes expressing the human dopamine D2 receptor.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Prepare a serial dilution of 1-(Prop-2-en-1-yl)piperidin-4-amine in assay buffer.

    • Prepare a solution of the radioligand, [3H]-Spiperone, at a concentration equal to its Kd.

  • Assay Procedure:

    • In a 96-well filter plate, add 50 µL of assay buffer, 50 µL of the radioligand solution, and 50 µL of the test compound dilution.

    • To initiate the binding reaction, add 50 µL of the receptor membrane preparation to each well.

    • Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Harvesting and Detection:

    • Harvest the bound radioligand by vacuum filtration onto glass fiber filters.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioactivity.

    • Allow the filters to dry, then add a scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assays: Quantifying Effects on Catalytic Activity

Enzyme inhibition assays are crucial for evaluating the interaction of a test compound with enzymatic targets.[19][20][21] The protocol will vary depending on the enzyme and the detection method (e.g., spectrophotometric, fluorometric).[21][22]

Experimental Workflow: Enzyme Inhibition Assay

prep_enzyme Prepare purified enzyme and substrate solutions plate_enzyme Add enzyme solution to a 96-well microplate prep_enzyme->plate_enzyme add_compound Add serial dilutions of 1-(Prop-2-en-1-yl)piperidin-4-amine plate_enzyme->add_compound preincubate Pre-incubate enzyme and compound add_compound->preincubate add_substrate Initiate the reaction by adding the substrate preincubate->add_substrate monitor Monitor the reaction rate (e.g., change in absorbance or fluorescence) add_substrate->monitor analyze Analyze data to determine IC50 monitor->analyze

Caption: Generalized workflow for an enzyme inhibition assay.

Detailed Protocol: COX-1 Inhibition Assay (Colorimetric)

  • Preparation:

    • Reconstitute purified ovine COX-1 enzyme in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of the substrate, arachidonic acid, and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare a serial dilution of 1-(Prop-2-en-1-yl)piperidin-4-amine.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound dilution to each well.

    • Add 150 µL of assay buffer and 10 µL of the enzyme solution.

    • Pre-incubate for 15 minutes at 37°C.

  • Reaction and Detection:

    • Initiate the reaction by adding 20 µL of the arachidonic acid/TMPD solution.

    • Monitor the change in absorbance at 590 nm over 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.[23]

Cellular Functional Assays: Assessing Physiological Response

Cell-based functional assays are essential to determine the functional consequences of a compound binding to a target, such as agonism or antagonism.[13][14][24] These assays measure downstream signaling events, providing a more physiologically relevant understanding of the compound's activity.[25]

Logical Relationship: From Binding to Function

Compound 1-(Prop-2-en-1-yl)piperidin-4-amine Target Off-Target Receptor Compound->Target Interacts with Binding Binding Affinity (Ki) Target->Binding Leads to Signaling Downstream Signaling (e.g., cAMP, Ca2+ flux) Binding->Signaling May modulate Functional_Response Functional Response (Agonism/Antagonism) Signaling->Functional_Response Results in

Caption: The relationship between binding and functional activity.

For GPCRs, common functional readouts include measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+). For example, activation of a Gs-coupled receptor can be quantified using a cAMP accumulation assay, while Gq-coupled receptor activation can be measured by monitoring intracellular calcium flux.[14]

Data Interpretation and Selectivity Profiling

The data generated from these assays will be compiled to create a comprehensive cross-reactivity profile.

Table 2: Hypothetical Cross-Reactivity Data for 1-(Prop-2-en-1-yl)piperidin-4-amine

TargetAssay TypeResult (Ki or IC50 in µM)
Primary Target (Hypothetical) Binding0.05
Dopamine D2Binding1.2
Serotonin 5-HT2ABinding3.5
Adrenergic α1ABinding> 10
Muscarinic M1Binding8.7
hERGElectrophysiology> 30
COX-1Enzyme Inhibition> 50
COX-2Enzyme Inhibition> 50

Selectivity Analysis:

Selectivity is typically expressed as a ratio of the affinity for an off-target to the affinity for the primary target. A selectivity ratio of >100-fold is often considered a good starting point for a selective compound.

  • Selectivity for D2 vs. Primary Target: 1.2 µM / 0.05 µM = 24-fold

  • Selectivity for 5-HT2A vs. Primary Target: 3.5 µM / 0.05 µM = 70-fold

Based on this hypothetical data, 1-(Prop-2-en-1-yl)piperidin-4-amine shows moderate selectivity against the D2 and 5-HT2A receptors. Further investigation into the functional activity at these off-targets would be warranted. The lack of significant activity at the hERG channel and COX enzymes at concentrations up to 30 µM and 50 µM, respectively, is a positive initial safety indicator.

Conclusion

A systematic and comprehensive cross-reactivity profiling campaign is indispensable in modern drug discovery. By employing a combination of high-quality binding and functional assays against a well-chosen panel of off-targets, researchers can identify potential liabilities early in the development process. This allows for data-driven decisions to either terminate a compound's development, guide medicinal chemistry efforts to improve selectivity, or proceed with a clear understanding of its potential side-effect profile. The methodologies and framework presented in this guide provide a robust starting point for the thorough characterization of novel chemical entities like 1-(Prop-2-en-1-yl)piperidin-4-amine.

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A Senior Application Scientist's Guide to Validating Biological Target Engagement for N-allyl-4-aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is unequivocally demonstrating that the molecule engages its intended biological target within the complex milieu of a living system. This guide provides an in-depth, comparative analysis of modern methodologies for validating the target engagement of N-allyl-4-aminopiperidine derivatives, a versatile scaffold found in a range of bioactive compounds.

The N-allyl-4-aminopiperidine core is a privileged structure in medicinal chemistry, serving as the foundation for compounds targeting a diverse array of proteins, including enzymes, viral proteins, and receptors.[1][2][3][4][5][6][7] This structural diversity underscores the necessity of robust and specific target engagement validation to elucidate the true mechanism of action and de-risk progression toward clinical studies. Inadequate target validation is a leading cause of costly late-stage failures in drug development.[8]

This guide will move beyond a simple listing of techniques. Instead, it will delve into the causality behind experimental choices, providing a logical framework for constructing a self-validating series of experiments. We will use a common, plausible target for this scaffold—the sigma-1 receptor, an intracellular chaperone implicated in numerous neurological disorders—as a case study to compare and contrast various validation strategies.[9][10]

The Central Question: Does Your Compound Hit Its Target in a Biologically Relevant Context?

Target engagement is the crucial first step in a drug's mechanism of action, providing the evidence that links a compound to its intended biological effect.[11][12] Establishing this link is paramount for interpreting downstream pharmacological effects and building confidence in a drug discovery program.[12] This guide will compare several orthogonal methods to build a compelling case for target engagement.

Comparative Overview of Target Engagement Methodologies

The choice of method for validating target engagement depends on several factors, including the nature of the target, the availability of specific tools (e.g., antibodies, radioligands), and the desired throughput. Below is a comparison of key methodologies, which we will explore in greater detail.

Methodology Principle Primary Output Strengths Limitations
Radioligand Binding Assay Competitive displacement of a known radiolabeled ligand from the target protein.Binding affinity (Ki)Gold standard for quantifying direct binding; high sensitivity.Requires a suitable radioligand; in vitro (cell lysates); potential for artifacts.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Target protein melting temperature (Tm) shift.Label-free; confirms intracellular target engagement in live cells or lysates.[12]Not all binding events induce a significant thermal shift; lower throughput.
Photoaffinity Labeling A photoreactive version of the compound covalently crosslinks to the target upon UV irradiation.Identification of the crosslinked protein by mass spectrometry.Provides direct evidence of binding; can identify binding sites.Requires synthesis of a photo-probe; potential for non-specific crosslinking.
Chemoproteomics (Affinity-based) Immobilized compound is used to "pull down" interacting proteins from cell lysates.Identification of on- and off-target proteins by mass spectrometry.Unbiased, proteome-wide view of potential targets and off-targets.[13]Can be biased towards high-abundance proteins; potential for non-specific binding to the affinity matrix.

Deep Dive into Methodologies: A Step-by-Step Guide

Here, we provide detailed protocols for two complementary approaches to validate the engagement of a novel N-allyl-4-aminopiperidine derivative with the sigma-1 receptor.

Radioligand Binding Assay: Quantifying Direct Target Interaction

This method serves as a foundational biochemical assay to determine if the compound directly competes for the same binding site as a known high-affinity ligand for the sigma-1 receptor.

Experimental Workflow: Radioligand Binding Assay

G prep Prepare cell membranes expressing Sigma-1 Receptor incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Select a suitable radioligand (e.g., 3H-pentazocine) radioligand->incubation compound Prepare serial dilutions of N-allyl-4-aminopiperidine derivative compound->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration scintillation Quantify bound radioactivity via liquid scintillation counting filtration->scintillation analysis Calculate Ki from IC50 using the Cheng-Prusoff equation scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues known to express the sigma-1 receptor (e.g., HEK293 cells overexpressing the receptor, or guinea pig brain tissue) in a cold buffer.[9][10] Centrifuge the homogenate to pellet the membranes and wash to remove cytosolic components.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., -pentazocine), and varying concentrations of the unlabeled N-allyl-4-aminopiperidine test compound.[9]

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly harvest the samples onto glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Causality and Trustworthiness: This experiment provides a quantitative measure of the compound's affinity for the target. By demonstrating competitive binding, it strongly suggests that the test compound and the known ligand share a binding site. The use of a well-characterized radioligand provides a high degree of confidence in the results.

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Engagement

While a binding assay is powerful, it is typically performed on isolated cell membranes. CETSA provides crucial evidence that the compound can penetrate the cell membrane and engage its target in the native intracellular environment.[12][14]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G treat Treat intact cells with N-allyl-4-aminopiperidine derivative or vehicle heat Heat cell suspensions across a range of temperatures treat->heat lyse Lyse cells to release proteins heat->lyse centrifuge Centrifuge to pelletprecipitated proteins lyse->centrifuge collect Collect the soluble protein fraction (supernatant) centrifuge->collect quantify Quantify soluble Sigma-1 receptor by Western Blot or Mass Spectrometry collect->quantify plot Plot % soluble protein vs. temperature to generate melt curves quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment: Culture cells expressing the sigma-1 receptor and treat them with either the N-allyl-4-aminopiperidine derivative at a chosen concentration or a vehicle control for a specified time.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them individually to different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild detergent.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Quantification of Soluble Target: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble sigma-1 receptor at each temperature point using a specific antibody for Western blotting or by mass spectrometry.

  • Data Analysis: For both the vehicle- and compound-treated groups, plot the amount of soluble sigma-1 receptor as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization.

Causality and Trustworthiness: A positive CETSA result is a powerful indicator of intracellular target engagement. The physical principle—that ligand binding stabilizes a protein—is a direct consequence of the interaction.[12] This method is label-free, avoiding potential artifacts from modifying the compound. Performing this in intact cells provides a more physiologically relevant validation than in vitro assays.

Building a Comprehensive Validation Package

No single experiment can definitively prove target engagement. A robust validation strategy relies on the convergence of evidence from multiple, orthogonal approaches.

Logical Flow for a Comprehensive Validation Strategy

G start Hypothesized Target (e.g., Sigma-1 Receptor) binding Biochemical Binding Assay (e.g., Radioligand Competition) start->binding cetsa Intracellular Target Engagement (e.g., CETSA) binding->cetsa proteomics Proteome-wide Selectivity (e.g., Chemoproteomics) cetsa->proteomics phenotype Cellular Phenotypic Assay (e.g., Downstream Signaling) cetsa->phenotype conclusion Validated Target Engagement & Mechanism of Action proteomics->conclusion phenotype->conclusion

Caption: A multi-pronged approach to target validation.

For the N-allyl-4-aminopiperidine derivative, a compelling case would involve:

  • Initial Confirmation: Demonstrating high-affinity binding to the sigma-1 receptor using a radioligand binding assay.

  • Intracellular Validation: Showing a dose-dependent thermal stabilization of the sigma-1 receptor in intact cells via CETSA.

  • Selectivity Profiling: Employing a chemoproteomics approach to show that the compound preferentially interacts with the sigma-1 receptor over other proteins in the cellular proteome, thereby ruling out significant off-target effects that could confound downstream results.[8][13]

  • Functional Correlation: Linking target engagement to a functional cellular outcome known to be modulated by the sigma-1 receptor.

By systematically building a dataset from these complementary techniques, researchers can establish a clear and defensible link between their N-allyl-4-aminopiperidine compound and its biological target, paving the way for successful preclinical and clinical development.

References

  • Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2024, from [Link]

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Safety Operating Guide

1-(Prop-2-en-1-yl)piperidin-4-amine proper disposal procedures

[1][2]

Executive Safety Summary

1-(Prop-2-en-1-yl)piperidin-4-amine (also known as 1-Allyl-4-aminopiperidine) presents a dual-hazard profile: it is both corrosive and flammable .[1][2] Improper disposal carries significant risks of exothermic reaction (with acids), fire (with oxidizers), and uncontrolled polymerization (due to the allyl group).[2]

Immediate Action Required:

  • Do NOT pour down the drain.[2]

  • Do NOT mix with acidic waste streams (violent heat generation).[2]

  • Do NOT mix with oxidizers or peroxides (fire/polymerization risk).[2]

Chemical Hazard Profile
PropertySpecificationOperational Implication
CAS Number 14446-67-4Use for waste manifesting.[1][2]
Physical State Clear LiquidHigh mobility in spill scenarios.[2]
Flash Point ~45°C (Est.)[2][3]D001 (Ignitable) . Store in flammables cabinet.
Corrosivity pH > 11.5D002 (Corrosive) .[2] Causes severe skin/eye burns.[2]
Reactivity Allyl GroupPotential for radical polymerization if initiated by peroxides.[2]

Waste Characterization & Coding

Proper characterization is the legal basis for disposal.[2] This substance is a Characteristic Hazardous Waste under US RCRA regulations (and similar global standards).[2]

  • Primary Waste Code: D001 (Ignitable Characteristic - Flash point < 60°C).[1][2]

  • Secondary Waste Code: D002 (Corrosive Characteristic - pH ≥ 12.5 or corrodes steel).[1][2]

  • DOT Shipping Name: Polyamines, liquid, corrosive, flammable, n.o.s. (1-Allyl-4-aminopiperidine).[1][2]

  • UN Number: UN 2734 (Likely classification for corrosive/flammable amines).[2]

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized to prevent accidents in the central accumulation area.[2]

A. Segregation Rules (The "Never-Mix" List)
  • Acids: Mixing with strong acids (HCl, H₂SO₄) will cause an immediate, violent exothermic reaction.[2]

  • Oxidizers: Keep away from nitrates, permanganates, and peroxides.[2]

  • Halogenated Solvents: Avoid mixing with DCM or Chloroform in large quantities if possible, as amines can react with them exothermically over time (alkylation).[2]

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass.[1][2] Avoid metal containers due to corrosivity.[2]

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.[2]

  • Labeling: Mark clearly as "Hazardous Waste - Flammable Corrosive Amine."

Disposal Workflows

Workflow A: Pure Chemical / Stock Solution (Recommended)

This is the standard protocol for expired reagents or reaction leftovers.[2] Incineration is the only method that guarantees complete destruction of the bioactive piperidine ring.[2]

  • Accumulation: Transfer liquid into a dedicated satellite accumulation container (HDPE).

  • Labeling: Affix a hazardous waste label with codes D001 and D002 .

  • Manifesting: List the chemical name explicitly. Do not use generic "Organic Waste" tags.

  • Handoff: Transfer to your site's EHS team for Lab Pack incineration.

Workflow B: Spill Cleanup (Emergency Procedure)

If a spill occurs (< 500 mL), follow this neutralization protocol to make the waste safe for handling.

  • PPE: Butyl rubber or Nitrile gloves (double gloved), chemical splash goggles, lab coat.[2]

  • Containment: Surround the spill with an inert absorbent (vermiculite or clay).[2] Do NOT use paper towels (flammability risk).[2]

  • Neutralization (Optional but Recommended):

    • Caution: Do not pour strong acid directly on the spill.[2]

    • Use a dilute (5%) Citric Acid or Acetic Acid solution to mist the spill area.[2] This reduces volatility and converts the free base to a non-volatile salt.[2]

  • Collection: Scoop the absorbed material into a wide-mouth HDPE jar.

  • Disposal: Label as "Debris contaminated with Flammable Corrosive Amine" and process as solid hazardous waste.

Decision Matrix (Visualized)

The following diagram outlines the logical decision path for disposing of 1-(Prop-2-en-1-yl)piperidin-4-amine.

DisposalMatrixStartStart: Waste Identification1-(Prop-2-en-1-yl)piperidin-4-amineStateCheckIs the waste Pure/Stockor a Reaction Mixture?Start->StateCheckPurePathPure / High ConcentrationStateCheck->PurePathStock/Reaction MixDilutePathDilute Aqueous Stream(< 1%)StateCheck->DilutePathWash WaterD001_D002Classify as RCRA D001 (Ignitable)& D002 (Corrosive)PurePath->D001_D002HazCheckCheck pH and FlashpointDilutePath->HazCheckHazCheck->D001_D002pH > 12.5 or Flash < 60CSegregateSegregate from ACIDS and OXIDIZERS(Prevent Exotherm/Fire)D001_D002->SegregateContainerTransfer to HDPE Container(Leave 10% Headspace)Segregate->ContainerLabelLabel: 'Flammable Corrosive Amine'UN 2734Container->LabelFinalDispShip for High-Temp Incineration(Lab Pack)Label->FinalDisp

Figure 1: Decision matrix for the safe classification and disposal of 1-Allyl-4-aminopiperidine.

Scientific Rationale & Mechanism

Why Incineration?

While amines can theoretically be neutralized to salts and discharged (in some jurisdictions), the allyl group (prop-2-en-1-yl) introduces a risk of polymerization and aquatic toxicity.[1][2]

  • Mechanism: High-temperature incineration (

    
    ) completely oxidizes the carbon backbone and converts the nitrogen content to 
    
    
    and
    
    
    (scrubbed), eliminating the risk of downstream aquatic contamination or accumulation [1].[2]
Why Avoid Drain Disposal?

Even if neutralized to pH 7, the resulting salt (1-allyl-4-aminopiperidinium) remains an organic pollutant.[1][2] Piperidine derivatives are often bioactive and can disrupt microbial activity in wastewater treatment plants [2].[2]

References

  • National Institutes of Health (NIH) - PubChem. 1-(Prop-2-en-1-yl)piperidine Compound Summary (CAS 14446-67-4).[1][2] Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Hazardous Waste Characteristics.[2] Available at: [Link][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.